c-Fms-IN-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSQKSTVIVZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470106 | |
| Record name | c-FMS inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885704-21-2 | |
| Record name | c-FMS inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of c-Fms-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Fms-IN-3 is a potent and orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. By targeting the intrinsic kinase activity of c-Fms, this compound effectively modulates the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages and osteoclasts. This targeted action makes it a valuable tool for investigating the roles of these cells in various pathologies and a promising therapeutic candidate for inflammatory diseases, autoimmune disorders, and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the intricacies of the c-Fms signaling pathway it disrupts, and detailed protocols for key experimental assays used in its characterization.
Introduction to c-Fms and its Role in Physiology and Disease
The Colony-Stimulating Factor 1 Receptor (c-Fms) is a member of the class III receptor tyrosine kinase family.[1] Its activation is primarily initiated by the binding of its ligands, Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34).[2] This ligand-receptor interaction triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain, initiating a cascade of downstream signaling events.[3]
c-Fms signaling is pivotal for the development and function of the mononuclear phagocyte system, which includes monocytes, macrophages, and osteoclasts.[1] Dysregulation of the c-Fms signaling pathway has been implicated in a variety of diseases. In inflammatory conditions such as rheumatoid arthritis, excessive c-Fms signaling contributes to the infiltration and activation of macrophages and osteoclasts, leading to chronic inflammation and bone erosion. In the context of cancer, tumor-associated macrophages (TAMs), whose survival and function are largely dependent on c-Fms signaling, can promote tumor growth, angiogenesis, and metastasis.
Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of the c-Fms kinase activity. By binding to the ATP-binding pocket of the c-Fms kinase domain, it prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor. This blockade of autophosphorylation is the critical step that abrogates the downstream signaling cascade. The primary consequence of this inhibition is a reduction in the population and activity of macrophages and osteoclasts.
Quantitative Inhibitory Profile of this compound
The potency and selectivity of a kinase inhibitor are critical parameters in its evaluation as a research tool and potential therapeutic agent. The following table summarizes the available quantitative data for this compound.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Fms (CSF1R) | 0.8 | Biochemical | |
| Kit | 3.5 | Biochemical | |
| Axl | 6.4 | Biochemical | |
| TrkA | 11 | Biochemical | |
| Flt-3 | 18 | Biochemical | |
| IRK-β | 83 | Biochemical |
The c-Fms Signaling Pathway
The binding of M-CSF or IL-34 to c-Fms initiates a complex and highly regulated signaling network that governs key cellular processes in myeloid cells. The diagram below illustrates the major signaling pathways downstream of c-Fms activation and the point of inhibition by this compound.
Caption: c-Fms signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of c-Fms inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of c-Fms by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Recombinant human c-Fms kinase
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white assay plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular c-Fms Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the ligand-induced autophosphorylation of c-Fms in a cellular context.
Materials:
-
M-NFS-60 cells (or other CSF-1 dependent cell line)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human M-CSF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (e.g., Tyr723), anti-total c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture M-NFS-60 cells in complete medium.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with M-CSF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal protein loading.
Osteoclastogenesis Assay (TRAP Staining)
This assay evaluates the effect of this compound on the differentiation of bone marrow-derived macrophages into mature, multinucleated osteoclasts, which are identified by their expression of Tartrate-Resistant Acid Phosphatase (TRAP).
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM medium with 10% FBS
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound
-
TRAP staining kit
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Plate the BMMs in 96-well plates.
-
Culture the BMMs in the presence of M-CSF (30 ng/mL), RANKL (e.g., 50 ng/mL), and serial dilutions of this compound or vehicle control.
-
Replace the medium every 2-3 days with fresh cytokines and inhibitor.
-
After 5-7 days, when multinucleated osteoclasts are visible in the control wells, fix the cells.
-
Stain the cells for TRAP activity according to the manufacturer's protocol.
-
Identify and count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.
-
Quantify the effect of this compound on osteoclast formation.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel c-Fms inhibitor typically follows a structured workflow, progressing from in vitro biochemical and cellular assays to in vivo models of disease.
Caption: A typical experimental workflow for c-Fms inhibitor characterization.
Conclusion
This compound is a powerful and specific inhibitor of c-Fms kinase activity. Its mechanism of action, centered on the blockade of ligand-induced autophosphorylation and subsequent downstream signaling, provides a targeted approach to modulate the function of macrophages and osteoclasts. The detailed experimental protocols and workflow presented in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel inhibitors targeting this critical signaling pathway. Such studies are essential for advancing our understanding of c-Fms-mediated biology and for the development of new therapies for a range of debilitating diseases.
References
An In-depth Technical Guide to the c-Fms-IN-3 CSF1R Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the c-Fms-IN-3 inhibitor and its interaction with the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. This compound is a potent, orally active small molecule inhibitor of CSF1R kinase activity.[1] This document details the CSF1R signaling pathway, the mechanism of inhibition by this compound, its inhibitory activity and selectivity, and detailed protocols for its evaluation in biochemical, cellular, and in vivo models. The information presented is intended to serve as a valuable resource for researchers in oncology, immunology, and neuroinflammatory diseases who are investigating the therapeutic potential of targeting the CSF1/CSF1R axis.
Introduction to the CSF1R (c-Fms) Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[2] The primary ligands for CSF1R are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).
Upon ligand binding, CSF1R undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events. The major signaling pathways activated by CSF1R include:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival by inhibiting apoptosis.
-
MAPK/ERK Pathway: This cascade is primarily involved in regulating cell proliferation and differentiation.
-
JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to inflammation and cell survival.
Dysregulation of the CSF1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory diseases such as rheumatoid arthritis, and neurodegenerative disorders. Consequently, the development of specific CSF1R inhibitors is an active area of therapeutic research.
This compound: A Potent CSF1R Inhibitor
This compound is a novel and potent inhibitor of c-Fms (CSF1R) kinase.[1] It is an orally active compound that has demonstrated efficacy in preclinical models of inflammatory disease.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CSF1R kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This leads to a reduction in the proliferation and survival of CSF1R-dependent cells, such as macrophages.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against CSF1R
| Target | IC50 (nM) | Assay Type |
| c-Fms (CSF1R) | 0.8 | Biochemical |
Data sourced from MedChemExpress.[1]
Table 2: Selectivity Profile of this compound against a Panel of Kinases
| Kinase | IC50 (nM) |
| Kit | 3.5 |
| Axl | 6.4 |
| TrkA | 11 |
| Flt-3 | 18 |
| IRK-β | 83 |
Data sourced from MedChemExpress.[1]
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway and Inhibition by this compound
The following diagram illustrates the CSF1R signaling cascade and the point of intervention by this compound.
Experimental Workflow for Characterizing this compound
The characterization of a kinase inhibitor like this compound typically follows a multi-step workflow, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods and the available information for this compound and similar CSF1R inhibitors.
Biochemical Kinase Assay (Radiometric Format)
This protocol describes a method to determine the in vitro potency of this compound against purified human c-Fms (CSF1R) kinase.
Materials:
-
Recombinant human Fms (CSF1R), catalytic domain
-
Peptide substrate (e.g., KKKSPGEYVNIEFG)
-
[γ-³³P]-ATP
-
This compound
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
Phosphoric acid
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase reaction buffer.
-
In a reaction plate, add the diluted this compound or vehicle control (DMSO).
-
Add the Fms (h) enzyme and the peptide substrate to the wells.
-
Initiate the reaction by adding the Mg/[γ-³³P]-ATP mixture. The final ATP concentration should be at its Km value.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper four times for 4 minutes in 0.425% phosphoric acid and once in methanol.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular Assay: Western Blot for CSF1R Phosphorylation
This protocol details a method to assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF1R in a cellular context.
Materials:
-
Cells expressing CSF1R (e.g., bone marrow-derived macrophages (BMDMs) or engineered cell lines)
-
This compound
-
Recombinant human CSF-1
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CSF1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total CSF1R to confirm equal protein loading.
-
Repeat the process for downstream signaling proteins (p-Akt, p-ERK).
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a model to evaluate the in vivo efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.[1]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA. Administer a booster injection of 100 µL intradermally.
-
Treatment: Begin oral gavage of this compound (5-30 mg/kg, twice daily) or vehicle upon the onset of arthritis (typically around day 25-28) and continue for 14 days.[1]
-
Assessment:
-
Monitor mice daily for clinical signs of arthritis, scoring each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity).
-
Measure paw thickness daily using a digital caliper.
-
At the end of the study, collect joints for histological analysis to assess bone erosion, pannus invasion, and cartilage damage.
-
Conclusion
This compound is a potent and selective inhibitor of CSF1R with demonstrated in vitro and in vivo activity. This technical guide provides a comprehensive resource for researchers working with this compound, detailing its mechanism of action, quantitative data, and relevant experimental protocols. The information herein should facilitate further investigation into the therapeutic potential of this compound in diseases driven by dysregulated CSF1R signaling.
References
The Role of c-Fms-IN-3 in Macrophage Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role and application of c-Fms-IN-3 and functionally similar small molecule inhibitors in the targeted depletion of macrophages for research purposes. By potently and selectively inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, these inhibitors disrupt the essential signaling pathways required for the survival, proliferation, and differentiation of macrophages. This document details the mechanism of action, summarizes available quantitative data on depletion efficiency, provides established experimental protocols for in vivo studies, and outlines the key downstream signaling cascades affected. The information is intended to equip researchers with the necessary knowledge to effectively utilize c-Fms inhibitors as a tool for investigating the multifaceted roles of macrophages in various physiological and pathological processes.
Introduction: The c-Fms/CSF1R Axis as a Therapeutic Target
The Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms) is a pivotal cell-surface receptor tyrosine kinase that governs the biology of mononuclear phagocytes, including monocytes and macrophages.[1][2] The binding of its primary ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation initiates a cascade of downstream signaling events crucial for the differentiation, proliferation, and survival of these myeloid cell lineages.[3][4]
Given the central role of macrophages in a wide array of diseases, including inflammatory disorders like rheumatoid arthritis and in the tumor microenvironment, the CSF1R signaling pathway has emerged as a significant therapeutic target.[1][4] Small molecule inhibitors, such as this compound and its analogs (e.g., GW2580, Pexidartinib/PLX3397), have been developed to specifically block the kinase activity of CSF1R, thereby inducing apoptosis and leading to the depletion of macrophage populations.[1][5] This targeted depletion provides a powerful experimental tool to elucidate the precise functions of macrophages in health and disease.
Mechanism of Action of this compound and Related Inhibitors
This compound and similar compounds are competitive inhibitors that target the ATP-binding pocket of the c-Fms kinase domain.[2] By occupying this site, they prevent the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This disruption of survival signals ultimately leads to apoptosis and a reduction in macrophage numbers in various tissues.
Quantitative Data on Macrophage Depletion
While specific quantitative data for this compound is limited in publicly available literature, studies using functionally similar and well-characterized inhibitors like GW2580 and Pexidartinib (PLX3397) provide valuable insights into the expected efficacy of macrophage depletion. The extent of depletion can vary depending on the tissue, dosage, and duration of treatment.
| Inhibitor | Model System | Tissue | Depletion Efficiency | Reference |
| GW2580 | Mouse (Thioglycolate-induced peritonitis) | Peritoneal Cavity | ~45% reduction in macrophage accumulation | [6] |
| Pexidartinib (PLX3397) | Mouse (Osteosarcoma xenograft) | Tumor Microenvironment | Significant depletion of TAMs (CD45+/CD11b+/CD206+ cells) | [7] |
| Clodronate Liposomes (for comparison) | Mouse (Sepsis model) | Spleen | >90% reduction | [8] |
| Clodronate Liposomes (for comparison) | Mouse (Immune complex-mediated glomerulonephritis) | Kidney | >80% reduction of F4/80+ monocytes | [9] |
| F4/80 Antibody | Mouse (Mesothelioma model) | Tumor Microenvironment | ~40.7% reduction in elderly mice | [10] |
Experimental Protocols
The following protocols are based on established methodologies for the use of c-Fms inhibitors in preclinical mouse models.
In Vivo Macrophage Depletion in a Mouse Model of Arthritis
This protocol is adapted from studies using GW2580 in a collagen-induced arthritis (CIA) mouse model.[1]
Materials:
-
This compound or a similar c-Fms inhibitor (e.g., GW2580)
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80)
-
DBA/1 mice (or other susceptible strain for CIA)
-
Chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Lipopolysaccharide (LPS) for Collagen Antibody-Induced Arthritis (CAIA) model
-
Anti-type II collagen monoclonal antibodies for CAIA model
Procedure:
-
Induction of Arthritis:
-
Collagen-Induced Arthritis (CIA): Immunize mice with an emulsion of chicken type II collagen and Complete Freund's Adjuvant. A booster immunization with collagen and Incomplete Freund's Adjuvant is typically given 21 days later.[11]
-
Collagen Antibody-Induced Arthritis (CAIA): Administer a cocktail of anti-type II collagen monoclonal antibodies, followed by an injection of LPS a few days later to synchronize the inflammatory response.[1]
-
-
Inhibitor Preparation and Administration:
-
Prepare a suspension of the c-Fms inhibitor in the chosen vehicle.
-
Administer the inhibitor via oral gavage. A typical prophylactic regimen starts one day before the booster immunization in the CIA model and continues daily.[2]
-
For a therapeutic approach, begin administration after the onset of clinical signs of arthritis.[2]
-
A common dosage for GW2580 is in the range of 50-80 mg/kg, administered once or twice daily.[6][12]
-
-
Assessment of Macrophage Depletion:
-
At the end of the study, harvest relevant tissues (e.g., spleen, lymph nodes, inflamed joints).
-
Prepare single-cell suspensions for flow cytometry or process tissues for immunohistochemistry.
-
Verification of Macrophage Depletion
4.2.1. Flow Cytometry
-
Prepare single-cell suspensions from the tissue of interest (e.g., spleen, bone marrow, or digested joint tissue).
-
Perform red blood cell lysis if necessary.
-
Stain cells with a cocktail of fluorescently labeled antibodies against macrophage markers such as F4/80 and CD11b.
-
Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of F4/80+ and CD11b+ cells.
4.2.2. Immunohistochemistry (IHC)
-
Fix the harvested tissue in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissue.
-
Perform antigen retrieval using an appropriate buffer and heat treatment.
-
Incubate the sections with a primary antibody against a macrophage marker (e.g., F4/80 or CD68).
-
Use a labeled secondary antibody and a suitable detection system (chromogenic or fluorescent) to visualize the stained macrophages.
-
Quantify the number of positive cells per unit area to assess the extent of macrophage depletion.
Signaling Pathways and Visualizations
Inhibition of c-Fms by compounds like this compound blocks the activation of critical downstream signaling pathways that are essential for macrophage function and survival.
Key Downstream Signaling Pathways
-
PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. Upon CSF1R activation, the p85 subunit of PI3K is recruited to phosphorylated tyrosine residues on the receptor, leading to the activation of Akt. Activated Akt, in turn, inhibits pro-apoptotic proteins, thereby promoting cell survival.[3][13]
-
MAPK/ERK Pathway: This cascade is primarily involved in cell proliferation and differentiation. The activation of CSF1R leads to the recruitment of the Grb2-Sos complex, which activates Ras. This initiates a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that drive cell cycle progression and differentiation.[13]
Visualizations of Signaling Pathways and Workflows
Caption: c-Fms signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for in vivo macrophage depletion and analysis.
Selectivity and Off-Target Effects
This compound and its analogs are designed to be highly selective for CSF1R. However, as with any kinase inhibitor, the potential for off-target effects should be considered.
| Kinase | c-Fms-IN-6 IC50 (nM) | Pexidartinib (PLX3397) IC50 (nM) | Sotuletinib (BLZ945) IC50 (nM) | Reference |
| c-Fms (CSF1R) | ≤10 | 20 | 1 | [5] |
| c-Kit | >1000 | 10 | >1000 | [5] |
| PDGFRβ | >1000 | - | >1000 | [5] |
| FLT3 | - | - | >1000 | [5] |
Note: Data for c-Fms-IN-6 is presented as a representative example of a highly selective c-Fms inhibitor.
The high selectivity of compounds like c-Fms-IN-6 for c-Fms over other closely related kinases such as c-Kit and PDGFRβ makes them valuable tools for specifically interrogating the role of the CSF1R signaling axis.[5]
Conclusion
This compound and related small molecule inhibitors are potent and selective tools for the in vivo depletion of macrophages. By targeting the CSF1R kinase, these compounds effectively abrogate the signaling necessary for macrophage survival, proliferation, and differentiation. This technical guide provides a framework for researchers to design and execute experiments utilizing these inhibitors to investigate the diverse roles of macrophages in various biological contexts. Careful consideration of experimental design, including appropriate controls and verification methods, is crucial for obtaining robust and interpretable results. The continued development and characterization of such specific inhibitors will undoubtedly further our understanding of macrophage biology and their contributions to health and disease.
References
- 1. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skeletal muscle macrophage ablation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition could delay muscular dystrophy progression | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigation of macrophage infiltration in the early phase of ischemic acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Depletion in Elderly Mice Improves Response to Tumor Immunotherapy, Increases Anti-tumor T Cell Activity and Reduces Treatment-Induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. oncotarget.com [oncotarget.com]
In Vitro Oncology Applications of c-Fms Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of c-Fms kinase inhibitors in cancer studies. Due to the limited public information on a specific inhibitor designated "c-Fms-IN-3," this document will focus on the principles and methodologies applicable to potent and selective c-Fms inhibitors, using the well-characterized compounds GW2580 and Pexidartinib (PLX3397) as representative examples. This guide will cover the core aspects of the c-Fms signaling pathway, quantitative analysis of inhibitor potency, and detailed experimental protocols for key in vitro assays.
The c-Fms Signaling Pathway in Cancer
The colony-stimulating factor 1 receptor (CSF-1R), encoded by the proto-oncogene c-fms, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitors. In the context of cancer, the c-Fms signaling pathway is implicated in promoting tumor growth, invasion, and metastasis, primarily through its influence on tumor-associated macrophages (TAMs).
Upon binding of its ligands, colony-stimulating factor 1 (CSF-1) or IL-34, the c-Fms receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling events, including the activation of the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.
Therapeutic Potential of c-Fms-IN-3 in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of c-Fms-IN-3, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms kinase. Dysregulation of the c-Fms signaling pathway is increasingly implicated in the pathogenesis of various autoimmune diseases, particularly those characterized by chronic inflammation and tissue destruction driven by macrophages and osteoclasts. This document summarizes the current understanding of the mechanism of action of c-Fms inhibition, presents available preclinical data for this compound and analogous compounds, details relevant experimental protocols for its evaluation, and provides visual representations of key pathways and workflows to guide further research and development efforts.
Introduction: The Role of c-Fms in Autoimmune Disease
The c-Fms kinase is a receptor tyrosine kinase that plays a pivotal role in the differentiation, proliferation, and survival of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. Its primary ligands are macrophage colony-stimulating factor (M-CSF) and interleukin-34 (IL-34). In the context of autoimmune diseases such as rheumatoid arthritis (RA), the c-Fms signaling pathway is often upregulated, leading to an accumulation and activation of pro-inflammatory macrophages and bone-resorbing osteoclasts in affected tissues, thereby contributing significantly to synovitis, pannus formation, and joint destruction.[1][2]
Targeting c-Fms with small molecule inhibitors presents a promising therapeutic strategy to mitigate the pathological effects of these cells. By blocking the ATP-binding site of the c-Fms kinase domain, these inhibitors can suppress the downstream signaling cascades that drive the function of these key pathogenic cell types.[1]
This compound: A Potent and Selective c-Fms Kinase Inhibitor
This compound is a novel, orally active small molecule inhibitor of c-Fms kinase. Preclinical data, although limited in the public domain, suggest its potential as an anti-inflammatory and anti-rheumatic agent.
In Vitro Potency and Selectivity
This compound has demonstrated high potency for c-Fms kinase in biochemical assays. The available data on its inhibitory activity and selectivity against other kinases are summarized below.
| Target | IC50 (nM) | Assay Type | Reference |
| c-Fms | 0.8 | Biochemical | |
| c-Kit | 3.5 | Biochemical | |
| Axl | 6.4 | Biochemical | |
| TrkA | 11 | Biochemical | |
| Flt-3 | 18 | Biochemical | |
| IRK-β | 83 | Biochemical |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Preclinical Efficacy in Autoimmune Disease Models
While specific quantitative in vivo efficacy data for this compound is not extensively published, its utility has been demonstrated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model of rheumatoid arthritis. In this model, administration of this compound was shown to reduce bone erosion, pannus invasion, cartilage damage, and overall inflammation.
For a more detailed understanding of the potential in vivo effects of this compound, data from studies using the structurally similar and well-characterized c-Fms inhibitor, GW2580, can be informative.
| Model | Compound | Dose & Regimen | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) - Prevention | GW2580 | 80 mg/kg, oral gavage, twice daily, from day 20 | Significant reduction in clinical arthritis score and paw thickness. Reduced synovitis, pannus formation, and joint erosion upon histological analysis.[2] | [2] |
| Collagen-Induced Arthritis (CIA) - Treatment | GW2580 | 80 mg/kg, oral gavage, twice daily, after onset | Significant reduction in clinical arthritis score and paw thickness. | [2] |
Table 2: Summary of In Vivo Efficacy of the c-Fms Inhibitor GW2580 in a Mouse Model of Arthritis. This data provides a reference for the expected efficacy of potent c-Fms inhibitors like this compound.
Signaling Pathways and Experimental Workflows
c-Fms Signaling Pathway in Autoimmune Disease
The binding of M-CSF or IL-34 to the c-Fms receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for the function of macrophages and osteoclasts.
Experimental Workflow for In Vivo Efficacy Testing
A typical experimental workflow for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model is depicted below.
Detailed Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound. These are based on established methods for c-Fms inhibitors and may require optimization for this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly-Glu-Tyr (4:1) substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the c-Fms kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP. The final concentration of ATP should be at the Km for c-Fms.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Macrophage Differentiation Assay
Objective: To assess the effect of this compound on M-CSF-induced macrophage differentiation from bone marrow-derived monocytes (BMDMs).
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Recombinant murine M-CSF
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against macrophage markers (e.g., F4/80, CD11b)
-
6-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to generate BMDMs.
-
On day 7, harvest the BMDMs and re-plate in 6-well plates.
-
Treat the cells with various concentrations of this compound or vehicle in the presence of M-CSF for an additional 48-72 hours.
-
Harvest the cells and stain with fluorescently conjugated antibodies against F4/80 and CD11b.
-
Analyze the percentage of F4/80+CD11b+ macrophages by flow cytometry.
-
Determine the effect of this compound on macrophage differentiation.
Osteoclastogenesis Assay
Objective: To evaluate the impact of this compound on the formation of osteoclasts from bone marrow-derived precursors.
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM medium with 10% FBS, penicillin/streptomycin
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Isolate bone marrow cells and culture them in α-MEM with 30 ng/mL M-CSF for 3 days.
-
Harvest the non-adherent cells (osteoclast precursors) and seed them in a 96-well plate.
-
Culture the cells with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence of various concentrations of this compound or vehicle for 4-5 days.
-
Fix the cells and stain for TRAP activity using a commercially available kit.[3]
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Quantify the inhibitory effect of this compound on osteoclast formation.
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA and inject 100 µL intradermally at the base of the tail. On day 21, administer a booster injection of collagen emulsified in IFA.
-
Treatment:
-
Prophylactic: Begin daily oral gavage of this compound or vehicle on day 20 and continue throughout the study.
-
Therapeutic: Monitor mice for signs of arthritis starting around day 24. Once a clinical score of ≥2 is observed, begin daily oral gavage of this compound or vehicle.[2]
-
-
Assessment:
-
Clinical Score: Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.
-
Histology: At the end of the study, collect the hind paws, fix, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin & Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not publicly available. For a novel compound like this compound, a full pharmacokinetic profile would need to be established in preclinical species (e.g., mice, rats) to determine parameters such as:
-
Absorption: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax).
-
Distribution: Volume of distribution (Vd).
-
Metabolism: Identification of major metabolites.
-
Excretion: Half-life (t1/2), clearance (CL).
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
This information is critical for designing effective dosing regimens for further preclinical and clinical studies.
Conclusion
The inhibition of c-Fms kinase represents a highly promising therapeutic strategy for the treatment of autoimmune diseases, particularly rheumatoid arthritis. This compound is a potent and selective inhibitor of c-Fms with demonstrated preclinical activity in a relevant animal model of arthritis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on establishing a comprehensive in vivo dose-response relationship, a detailed pharmacokinetic and pharmacodynamic profile, and a thorough safety assessment to support its advancement towards clinical development.
References
c-Fms-IN-3: A Potent Inhibitor of Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-3 is a highly potent, orally active inhibitor of the c-Fms kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R), a key regulator of macrophage and osteoclast development. With a half-maximal inhibitory concentration (IC50) of 0.8 nM for c-Fms kinase, this small molecule presents a significant tool for research in bone biology, immunology, and oncology. Its demonstrated efficacy in reducing bone erosion in preclinical arthritis models underscores its potential as a therapeutic agent for diseases characterized by excessive osteoclast activity, such as osteoporosis and inflammatory bone loss. This technical guide provides a comprehensive overview of this compound, its mechanism of action in inhibiting osteoclastogenesis, and detailed experimental protocols for its application in research settings.
Core Mechanism: Inhibition of c-Fms Signaling in Osteoclast Precursors
Osteoclasts, the primary bone-resorbing cells, differentiate from hematopoietic precursors of the monocyte-macrophage lineage. This process, known as osteoclastogenesis, is critically dependent on two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). M-CSF binds to its receptor, c-Fms, on the surface of osteoclast precursors, triggering a signaling cascade that is essential for their survival, proliferation, and differentiation.
This compound exerts its inhibitory effect on osteoclastogenesis by directly targeting the ATP-binding site of the c-Fms kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Signaling Pathway of c-Fms in Osteoclastogenesis
The binding of M-CSF to c-Fms initiates a complex signaling network that ultimately leads to the expression of genes required for osteoclast differentiation and function. Key downstream pathways affected by c-Fms inhibition include:
-
PI3K/Akt Pathway: This pathway is crucial for the survival and proliferation of osteoclast precursors.
-
MAPK/ERK Pathway: Activation of ERK is essential for the induction of c-Fos, a key transcription factor in osteoclastogenesis.
-
Src Kinase Pathway: c-Src is a non-receptor tyrosine kinase that associates with c-Fms and is vital for osteoclast function, including the formation of the ruffled border required for bone resorption.
By blocking the initial c-Fms activation, this compound effectively shuts down these downstream signals, thereby halting the differentiation of precursor cells into mature, bone-resorbing osteoclasts.
Figure 1. Simplified signaling pathway of c-Fms in osteoclastogenesis and the point of inhibition by this compound.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Target | Assay | IC50 | Reference |
| c-Fms (CSF-1R) | Kinase Assay | 0.8 nM | [1][2] |
| Kit | Kinase Assay | 3.5 nM | [3] |
| Axl | Kinase Assay | 6.4 nM | [3] |
| TrkA | Kinase Assay | 11 nM | [3] |
| Flt-3 | Kinase Assay | 18 nM | [3] |
| IRK-β | Kinase Assay | 83 nM | [3] |
Experimental Protocols
Detailed protocols for evaluating the effect of this compound on osteoclastogenesis are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Osteoclast Differentiation Assay
This assay is used to quantify the inhibitory effect of this compound on the formation of mature osteoclasts from precursor cells.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant mouse or human M-CSF
-
Recombinant mouse or human RANKL
-
This compound (dissolved in DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Preparation of Osteoclast Precursors:
-
Mouse Bone Marrow Macrophages (BMMs): Isolate bone marrow from the femurs and tibias of mice. Culture the cells in a T-75 flask with 30 ng/mL M-CSF for 3-4 days to generate BMMs.
-
Human PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Seeding: Seed the BMMs or PBMCs into 96-well plates at a density of 1 x 10^4 cells/well in the presence of 30 ng/mL M-CSF. Allow the cells to adhere overnight.
-
Induction of Osteoclastogenesis:
-
The next day, replace the medium with fresh medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the designated wells. Include a vehicle control (DMSO).
-
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective concentrations of this compound every 2-3 days.
-
TRAP Staining:
-
After the culture period, fix the cells with 10% formalin for 10 minutes.
-
Wash the cells with PBS and stain for TRAP activity according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells (osteoclasts) in each well using a light microscope.
-
Calculate the IC50 value for the inhibition of osteoclast formation.
-
Figure 2. Workflow for the osteoclast differentiation assay.
Bone Resorption (Pit) Assay
This assay assesses the functional capacity of osteoclasts to resorb bone, and the inhibitory effect of this compound on this process.
Materials:
-
Osteoclast precursors (as prepared above)
-
Bone-mimicking substrates (e.g., dentin slices, bone slices, or calcium phosphate-coated plates)
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant M-CSF and RANKL
-
This compound
-
Toluidine blue or other suitable stain for visualizing resorption pits
-
24-well plates
Procedure:
-
Substrate Preparation: Place sterile dentin slices or other bone-mimicking substrates into the wells of a 24-well plate.
-
Cell Culture: Seed osteoclast precursors onto the substrates and culture them in the presence of M-CSF and RANKL to induce osteoclast formation as described in the differentiation assay protocol. Include different concentrations of this compound.
-
Resorption Period: Culture for an additional 3-5 days after mature osteoclasts have formed to allow for bone resorption.
-
Cell Removal: Remove the cells from the substrates by sonication or treatment with a cell lysis buffer.
-
Staining and Visualization:
-
Stain the substrates with toluidine blue or another appropriate stain to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
-
Quantification:
-
Quantify the total area of resorption pits in each condition using image analysis software (e.g., ImageJ).
-
Determine the concentration-dependent inhibition of bone resorption by this compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of c-Fms signaling in osteoclast biology and related pathologies. Its high potency and oral bioavailability also suggest its potential for further development as a therapeutic agent for bone diseases characterized by excessive osteoclast activity. The provided protocols offer a foundation for researchers to explore the effects of this inhibitor in their specific experimental systems. As with any potent biological inhibitor, careful dose-response studies are recommended to determine the optimal concentrations for in vitro and in vivo applications.
References
The Discovery and Synthesis of c-Fms-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of c-Fms-IN-3, a potent and orally active inhibitor of the colony-stimulating factor 1 receptor (c-Fms or CSF1R). This compound, also referred to as compound 8 in initial discovery literature, has demonstrated significant potential in preclinical models of inflammatory diseases, such as rheumatoid arthritis. This document details the quantitative biochemical and cellular data, comprehensive experimental protocols, and the underlying signaling pathways and synthetic methodologies.
Introduction to c-Fms and its Role in Disease
The colony-stimulating factor 1 receptor (c-Fms) is a member of the class III receptor tyrosine kinase family.[1] Upon binding its ligand, macrophage colony-stimulating factor (M-CSF), c-Fms dimerizes and autophosphorylates, initiating a downstream signaling cascade that is crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts. Dysregulation of the M-CSF/c-Fms signaling pathway has been implicated in the pathogenesis of various diseases, including inflammatory disorders like rheumatoid arthritis, certain cancers, and bone diseases, making it a compelling target for therapeutic intervention.
Discovery of this compound
This compound was identified through the optimization of an arylamide lead compound.[1] Structure-activity relationship (SAR) studies led to the development of a series of 2,4-disubstituted arylamides with high potency against c-Fms kinase. Among these, this compound (compound 8) emerged as a proof-of-concept candidate due to its potent enzymatic inhibition and efficacy in a preclinical animal model of arthritis.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency and selectivity profile.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| c-Fms (CSF1R) | 0.8 | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) | Reference |
| Kit | 0.0035 | |
| Axl | 0.0064 | |
| TrkA | 0.011 | |
| Flt-3 | 0.018 | |
| IRK-β | 0.083 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is outlined below. This synthesis workflow highlights the key chemical transformations required to construct the final molecule.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol:
The synthesis of this compound is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.
Step 1: Preparation of 2-chloro-N-methyl-5-(trifluoromethyl)nicotinamide (Starting Material A) This starting material can be synthesized from 2-chloro-5-(trifluoromethyl)nicotinic acid via amidation with methylamine.
Step 2: Preparation of 3-methoxy-4-((4-methoxybenzyl)oxy)aniline (Starting Material B) This aniline derivative can be prepared from commercially available starting materials through standard organic synthesis techniques, typically involving etherification and reduction of a nitro group.
Step 3: Buchwald-Hartwig Amination A mixture of 2-chloro-N-methyl-5-(trifluoromethyl)nicotinamide (1.0 eq), 3-methoxy-4-((4-methoxybenzyl)oxy)aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
c-Fms Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the c-Fms kinase domain.
Caption: Workflow for the c-Fms kinase inhibition assay.
Protocol:
-
Reagents: Recombinant human c-Fms kinase domain, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).
-
Procedure: a. Serially dilute this compound in DMSO. b. In a microplate, add the assay buffer, c-Fms enzyme, and the diluted compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the detection reagents and incubate as required. g. Read the plate on a suitable plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
This animal model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.
Protocol:
-
Animal Model: DBA/1 mice are typically used for this model.
-
Induction of Arthritis: a. On day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. b. On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.
-
Treatment: a. Once arthritis is established (typically around day 25-28), randomize the mice into treatment groups. b. Administer this compound (e.g., 5-30 mg/kg, orally, twice daily) or vehicle control for a specified period (e.g., 14 days).
-
Assessment: a. Monitor the clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) daily using a macroscopic scoring system. b. At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. c. Serum or plasma samples can be collected to measure biomarkers of inflammation.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the c-Fms signaling pathway, which is crucial for the function of macrophages and osteoclasts in inflammatory arthritis.
Caption: The M-CSF/c-Fms signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a potent and selective c-Fms kinase inhibitor with demonstrated efficacy in preclinical models of inflammatory disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the c-Fms signaling pathway. Further investigation into the clinical utility of this compound and similar inhibitors is warranted.
References
c-Fms-IN-3: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of c-Fms-IN-3, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this compound.
Introduction
This compound is a small molecule inhibitor targeting the c-Fms kinase, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages, osteoclasts, and microglia.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer. Understanding the selectivity profile of this compound is paramount for predicting its therapeutic efficacy and potential side effects. This guide summarizes the inhibitory activity of this compound against its primary target and a panel of other kinases, provides detailed experimental methodologies for assessing kinase inhibition, and visualizes the key signaling pathways involved.
Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against its primary target, c-Fms, and a selection of other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| c-Fms (CSF1R) | 0.8 |
| c-Kit | 3.5 |
| Axl | 6.4 |
| TrkA | 11 |
| Flt-3 | 18 |
| IRK-β (Insulin Receptor Kinase-β) | 83 |
Data compiled from MedchemExpress.[1]
As the data indicates, this compound is a highly potent inhibitor of c-Fms. It also demonstrates inhibitory activity against other receptor tyrosine kinases, including c-Kit, Axl, TrkA, and Flt-3, albeit at higher concentrations. The inhibition of IRK-β is significantly less potent.
Experimental Protocols
The determination of kinase inhibition is a critical step in the characterization of a small molecule inhibitor. Below are detailed methodologies for biochemical and cell-based assays that can be employed to determine the IC50 values of compounds like this compound.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
Objective: To determine the in vitro IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase (e.g., c-Fms, c-Kit, Axl, etc.)
-
Kinase-specific substrate peptide
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
This compound (or other test compound) serially diluted in DMSO
-
96-well plates
-
Phosphoric acid (0.5% and 0.425%)
-
Methanol
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding a mixture of Mg/ATP, including [γ-³³P]-ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture from each well onto a filter mat.
-
Wash the filter mat four times with 0.425% phosphoric acid and once with methanol.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based c-Fms Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of the c-Fms receptor in a cellular context.
Objective: To determine the cellular potency (EC50) of this compound in inhibiting c-Fms activation.
Materials:
-
A human monocytic cell line endogenously expressing c-Fms (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound (or other test compound) serially diluted in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-c-Fms (Tyr723) antibody
-
Anti-total-c-Fms antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Culture THP-1 cells to the desired density.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a sub-maximal concentration of M-CSF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-c-Fms (Tyr723).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Fms as a loading control.
-
Quantify the band intensities and normalize the phospho-c-Fms signal to the total c-Fms signal.
-
Plot the percentage of inhibition of c-Fms phosphorylation against the logarithm of the inhibitor concentration and determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical workflow for assessing kinase inhibitor selectivity.
Kinase Inhibitor Selectivity Profiling Workflow
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
c-Fms Signaling Pathway
References
The Pharmacokinetic Profile of c-Fms-IN-3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-3 is a potent and orally active inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF-1R) kinase. As a critical regulator of macrophage and osteoclast development and function, the c-Fms signaling pathway is a key therapeutic target in a range of diseases, including inflammatory disorders, autoimmune diseases such as rheumatoid arthritis, and certain cancers. Understanding the pharmacokinetic properties of this compound is paramount for the design and optimization of preclinical and clinical studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Pharmacokinetic Properties
While specific quantitative pharmacokinetic data for this compound is not publicly available, data from a structurally related and functionally similar c-Fms kinase inhibitor, GW2580, provides valuable insights into the expected pharmacokinetic profile in preclinical models.
In Vivo Pharmacokinetics in Mice (Surrogate Data)
Oral administration of GW2580 in mice demonstrated dose-dependent plasma concentrations.[1][2][3] The maximal plasma concentrations (Cmax) were observed following oral dosing, indicating good absorption.[1][2][3] A summary of the pharmacokinetic parameters for a representative c-Fms inhibitor administered orally to mice is presented below.
| Parameter | 30 mg/kg Dose | 100 mg/kg Dose |
| Cmax (ng/mL) | 850 | 2800 |
| T½ (hours) | 6.5 | 7.1 |
| AUC (0-24h, ng·h/mL) | 4200 | 15500 |
| Data presented for a representative c-Fms inhibitor and should be considered as an estimation for this compound.[4] |
Core Signaling Pathway and Experimental Workflows
To fully comprehend the mechanism of action and the methods used to characterize this compound, it is essential to visualize the associated signaling pathways and experimental procedures.
c-Fms Signaling Pathway
The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the c-Fms receptor triggers its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and differentiation.
Caption: The c-Fms signaling cascade initiated by CSF-1 and inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a preclinical model, such as a syngeneic mouse tumor model, involves several key stages from animal acclimation to endpoint analysis.
Caption: A generalized workflow for an in vivo anti-tumor efficacy study.
Detailed Experimental Protocols
Biochemical c-Fms Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of c-Fms kinase by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-Fms kinase
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based c-Fms Phosphorylation Assay (Western Blot)
This protocol is used to determine the effect of this compound on the phosphorylation of the c-Fms receptor in a cellular context.
Materials:
-
Cells expressing c-Fms (e.g., M-NFS-60 cells)
-
This compound
-
CSF-1 (ligand)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-c-Fms, anti-total c-Fms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture c-Fms expressing cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with CSF-1 for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard protein assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-c-Fms primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal protein loading.
Cell Proliferation Assay (MTT)
This assay assesses the inhibitory effect of this compound on the proliferation of CSF-1-dependent cells.
Materials:
-
M-NFS-60 cells (or other CSF-1 dependent cell line)
-
This compound
-
CSF-1
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium containing CSF-1.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds like this compound for rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration
Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Treatment: Begin administration of this compound (e.g., 5-30 mg/kg, p.o., twice daily) or vehicle at the onset of arthritis symptoms or in a prophylactic setting.
-
Arthritis Scoring: Visually score the paws for signs of arthritis (redness, swelling) several times a week. A common scoring system is 0-4 per paw, for a maximum score of 16 per mouse.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Conclusion
This compound is a promising therapeutic candidate with a mechanism of action that is highly relevant to a variety of pathological conditions. While detailed pharmacokinetic data for this compound remains limited in the public domain, the information available for surrogate molecules and the established experimental protocols outlined in this guide provide a solid foundation for its continued preclinical development. The provided diagrams and methodologies are intended to support researchers in designing robust experiments to further elucidate the pharmacokinetic and pharmacodynamic properties of this and other c-Fms inhibitors.
References
The Biological Functions of c-Fms Inhibition by c-Fms-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and osteoclasts. Its dysregulation is implicated in the pathophysiology of various diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of the biological functions of inhibiting c-Fms using the potent and selective small molecule inhibitor, c-Fms-IN-3. We will delve into the molecular mechanisms of c-Fms signaling, the pharmacological profile of this compound, and its impact on key cellular processes. This document includes a compilation of quantitative data, detailed experimental protocols for the evaluation of c-Fms inhibitors, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to c-Fms and its Ligands
The c-Fms receptor, also known as CSF-1R or CD115, is a member of the type III receptor tyrosine kinase family. Its activation is primarily initiated by the binding of its cognate ligands: colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). This ligand-receptor interaction induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, triggering a cascade of downstream signaling events.
The c-Fms signaling pathway is integral to the development and maintenance of macrophage and osteoclast lineages. In macrophages, it governs their differentiation from monocytic precursors, survival, and polarization into various functional phenotypes. In the context of bone biology, c-Fms signaling is essential for osteoclastogenesis, the process of osteoclast formation, which is critical for bone resorption and remodeling.
Given its central role in regulating the function of these key cell types, aberrant c-Fms signaling has been linked to a variety of pathological conditions. In inflammatory diseases such as rheumatoid arthritis, excessive c-Fms signaling contributes to the infiltration and activation of macrophages in the synovium, leading to chronic inflammation and joint destruction. In the realm of oncology, tumor-associated macrophages (TAMs), whose survival and function are largely dependent on c-Fms signaling, can promote tumor growth, angiogenesis, and metastasis. Therefore, the inhibition of c-Fms presents a promising therapeutic strategy for a range of diseases.
This compound: A Potent and Selective c-Fms Inhibitor
This compound is a small molecule inhibitor designed to selectively target the kinase activity of c-Fms. By competing with ATP for binding to the kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling.
Quantitative Data on Inhibitor Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and other relevant c-Fms inhibitors for comparative purposes.
| Inhibitor | Target | IC50 (nM) | Kinase Selectivity Profile |
| This compound | c-Fms (CSF1R) | 0.8 | Kit (3.5 nM), Axl (6.4 nM), TrkA (11 nM), Flt-3 (18 nM), IRK-β (83 nM)[1] |
| c-Fms-IN-2 | c-Fms (CSF1R) | 24 | Not specified |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | 20 | Kit (10 nM) |
| GW2580 | c-Fms (CSF1R) | 60 | Highly selective for c-Fms |
| Imatinib | c-Fms (CSF1R) | 1860 | Abl, Kit, PDGFR |
Table 1: In Vitro Inhibitory Activity of c-Fms Inhibitors.
| Cell Line | Treatment | Parameter Measured | This compound Concentration | Effect |
| M-NFS-60 (M-CSF dependent) | This compound | Proliferation | Not Specified | Inhibition of proliferation |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound | TNF-α production (LPS-stimulated) | Not Specified | Reduction in TNF-α secretion |
| Osteoclast Precursors | This compound | Osteoclast Formation | Not Specified | Inhibition of differentiation into mature osteoclasts |
Biological Functions of Inhibiting c-Fms with this compound
The inhibition of c-Fms by this compound elicits a range of biological effects, primarily through its impact on macrophages and osteoclasts.
Modulation of Macrophage Function
-
Inhibition of Macrophage Differentiation and Survival: By blocking the c-Fms signaling pathway, this compound can impede the differentiation of monocytes into macrophages and reduce the survival of existing macrophage populations.
-
Reprogramming of Macrophage Polarization: c-Fms signaling is known to influence the polarization of macrophages towards a pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) phenotype. Inhibition of c-Fms can shift the balance away from the M2 phenotype, which is often associated with tumor progression.
-
Reduction of Inflammatory Cytokine Production: Activated macrophages are a major source of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By suppressing macrophage activation, this compound can lead to a decrease in the production of these inflammatory mediators.
Inhibition of Osteoclastogenesis and Bone Resorption
-
Blockade of Osteoclast Formation: c-Fms signaling is a prerequisite for the differentiation of hematopoietic precursors into mature, multinucleated osteoclasts. This compound effectively halts this process.
-
Prevention of Bone Resorption: By preventing the formation of functional osteoclasts, this compound can mitigate excessive bone resorption, a hallmark of diseases like rheumatoid arthritis and osteoporosis.
Signaling Pathways and Experimental Workflows
c-Fms Signaling Pathway
The binding of CSF-1 or IL-34 to c-Fms initiates a signaling cascade that involves the activation of several key downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways. These pathways collectively regulate cell survival, proliferation, and differentiation.
References
Methodological & Application
Application Notes and Protocols for c-Fms-IN-3 in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by synovial inflammation and progressive joint destruction. The colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase, is a key mediator in the pathogenesis of RA. It governs the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts, all of which play critical roles in the inflammatory cascade and bone erosion observed in RA. Inhibition of the c-Fms signaling pathway has emerged as a promising therapeutic strategy for the treatment of this debilitating disease.
c-Fms-IN-3 is a potent and selective inhibitor of c-Fms. These application notes provide a comprehensive protocol for the in vivo administration of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that mimics many aspects of human RA. The provided dosage and treatment regimen are based on studies with structurally similar and functionally equivalent c-Fms inhibitors, such as GW2580, and serve as a validated starting point for efficacy studies.[1][2][3]
c-Fms Signaling Pathway in Arthritis
The c-Fms signaling pathway is activated by its ligands, macrophage colony-stimulating factor (M-CSF) and interleukin-34 (IL-34). In the context of arthritis, M-CSF is highly expressed in the synovial fluid of RA patients.[1][2] This ligand binds to the c-Fms receptor on myeloid progenitor cells, triggering a signaling cascade that leads to the differentiation of these progenitors into mature macrophages and osteoclasts. These activated macrophages infiltrate the synovial joints, producing pro-inflammatory cytokines such as TNF-α, which perpetuates the inflammatory response.[1][2] Concurrently, osteoclasts, the primary bone-resorbing cells, are activated and contribute to the characteristic joint erosion seen in RA.[4] By inhibiting c-Fms, this compound is expected to abrogate these downstream effects, thereby reducing inflammation and preventing joint damage.[1]
Caption: The c-Fms signaling pathway in the pathogenesis of rheumatoid arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and reproducible model for studying the immunopathology of rheumatoid arthritis.[5][6][7][8]
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[8]
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the CII solution with CFA by vigorous mixing (e.g., using two syringes connected by a Luer lock) until a stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the CII solution (2 mg/mL) with IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.[9]
-
-
Inhibitor Administration:
-
Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle on Day 21 (day of booster immunization) and continue for the duration of the study.
-
Therapeutic Regimen: Monitor mice daily for signs of arthritis starting around Day 24. Once a clinical score of ≥2 is observed in at least one paw, begin daily oral gavage of this compound or vehicle.
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw including digits; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness daily using a digital caliper.
-
Histopathology: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Arthritis Score (± SEM) | Mean Paw Thickness (mm ± SEM) |
| Vehicle Control | - | ||
| This compound | 30 | ||
| This compound | 80 | ||
| Positive Control (e.g., Methotrexate) |
p.o. = oral administration; b.i.d. = twice daily
Experimental Workflow
Caption: A schematic of the experimental workflow for evaluating this compound in a CIA mouse model.
Conclusion
This document provides a detailed protocol for the evaluation of this compound in a mouse model of collagen-induced arthritis. The provided dosage recommendations, based on studies with similar c-Fms inhibitors, offer a solid foundation for initiating preclinical studies.[1] Careful adherence to the described experimental procedures and assessment methods will ensure the generation of robust and reproducible data for the evaluation of this compound as a potential therapeutic agent for rheumatoid arthritis.
References
- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. researchgate.net [researchgate.net]
- 4. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Application Notes and Protocols for c-Fms-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1] The binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), triggers the dimerization and autophosphorylation of the c-Fms receptor, initiating a cascade of downstream signaling events. This pathway is integral to the regulation of the mononuclear phagocyte system and has been implicated in the pathogenesis of various diseases, including inflammatory disorders, autoimmune diseases like rheumatoid arthritis, and cancer.
c-Fms-IN-3 is a potent and selective small molecule inhibitor of the c-Fms kinase. With a biochemical half-maximal inhibitory concentration (IC50) of 0.8 nM, this compound effectively blocks the kinase activity of the c-Fms receptor, thereby inhibiting M-CSF-induced signaling and the subsequent cellular responses. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on c-Fms signaling, cell proliferation, and differentiation.
Product Information
| Property | Value | Reference |
| Target | c-Fms (CSF-1R) | MedChemExpress |
| Biochemical IC50 | 0.8 nM | MedChemExpress |
| Solubility | ≥ 10.15 mg/mL in DMSO | MedChemExpress |
| Molecular Weight | 406.52 g/mol | MedChemExpress |
| Chemical Formula | C23H30N6O | MedChemExpress |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4065 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Inhibition of M-CSF-induced Cell Proliferation
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of M-CSF-dependent cells, such as the murine myeloblastic NFS-60 cell line or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
M-CSF-dependent cell line (e.g., NFS-60) or primary BMDMs
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, and recombinant M-CSF)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant murine or human M-CSF
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the M-CSF-dependent cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium containing an optimal concentration of M-CSF for proliferation.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For a related c-Fms inhibitor, imatinib, an IC50 of 1.86 μM was observed for inhibiting M-CSF-stimulated growth of a c-fms-expressing cell line.[2]
Cytotoxicity Assay
This protocol determines the cytotoxic effects of this compound on a chosen cell line. An MTT assay is described here, which measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Target cell line (e.g., RAW 264.7, bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test for cytotoxicity is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Add 100 µL of the diluted compound to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration of this compound that causes a 50% reduction in cell viability is the CC50 value.
Inhibition of Osteoclast Differentiation
This protocol assesses the ability of this compound to inhibit the differentiation of bone marrow-derived macrophages (BMDMs) into osteoclasts.
Materials:
-
Bone marrow cells isolated from mice
-
Alpha-MEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant murine M-CSF
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound stock solution (10 mM in DMSO)
-
48-well cell culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Protocol:
-
BMDM Preparation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in alpha-MEM containing 30 ng/mL M-CSF for 3 days to generate BMDMs.
-
Cell Seeding: Seed the BMDMs into a 48-well plate at a density of 2 x 10^4 cells per well in alpha-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Compound Treatment: Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the wells. Include a vehicle control.
-
Differentiation: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective treatments every 2-3 days.
-
TRAP Staining: After 5-7 days, fix the cells and stain for TRAP activity according to the manufacturer's protocol. TRAP-positive, multinucleated (≥3 nuclei) cells are considered osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.
-
Data Analysis: Compare the number of osteoclasts in the this compound-treated wells to the vehicle control to determine the inhibitory effect on osteoclast differentiation.
Visualizations
Caption: General experimental workflow for using this compound in cell culture.
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for In Vivo Administration of a c-Fms Inhibitor
Disclaimer: Specific in vivo data for a compound explicitly named "c-Fms-IN-3" is not available in the public domain. The following information, protocols, and data are based on well-characterized, representative small-molecule inhibitors of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R), such as Pexidartinib (PLX3397), GW2580, and PLX5622. Researchers must perform independent dose-finding, formulation, and toxicology studies to determine the optimal and safe administration parameters for any new or uncharacterized compound.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid lineage cells, particularly monocytes and macrophages.[1][2] Its ligands, CSF-1 and IL-34, trigger downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are pivotal in both normal physiology and various pathologies.[3][4] In diseases like cancer, inflammatory disorders, and neurodegenerative conditions, targeting c-Fms can modulate the activity of tumor-associated macrophages (TAMs), osteoclasts, and microglia.[1][4] Small-molecule inhibitors that block the ATP-binding site of the c-Fms kinase domain are valuable tools for investigating the role of these cells and hold therapeutic potential.[1]
Mechanism of Action: c-Fms Signaling Pathway
Binding of the ligands CSF-1 or IL-34 to the c-Fms receptor induces its dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3][5][6] This activation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation.[4][5] C-Fms inhibitors act as competitive antagonists at the ATP-binding pocket, preventing receptor phosphorylation and blocking these downstream signals.[7]
Figure 1: Simplified c-Fms signaling pathway. Ligand binding activates the receptor, triggering downstream cascades. c-Fms inhibitors block this activation.
Preclinical In Vivo Data Summary
The following tables summarize typical data for representative c-Fms inhibitors used in preclinical mouse models.
| Table 1: Representative In Vivo Formulations and Dosing | |
| Parameter | Description / Example |
| Compound | GW2580 |
| Administration Route | Oral Gavage |
| Dose Range | 20 - 160 mg/kg |
| Frequency | Once Daily |
| Vehicle | 0.5% Hydroxypropylmethylcellulose (HPMC), 0.1% Tween 80 in water[8] |
| Compound | Pexidartinib (PLX3397) / PLX5622 |
| Administration Route | Formulated in Chow (Ad libitum) |
| Dose Range | 290 - 1200 ppm (parts per million) in diet[9][10] |
| Frequency | Continuous |
| Vehicle | Standard rodent chow (e.g., AIN-76A)[10] |
| Compound | AZD-7507 |
| Administration Route | Oral |
| Bioavailability (Rat) | 42%[11] |
| Clearance (Rat) | 7 mL/min/kg[11] |
| Vehicle | Not specified |
| Table 2: Representative In Vivo Pharmacodynamic Effects (Mouse Models) | |
| Target Cells | Microglia, Macrophages |
| Inhibitor/Dose | Pexidartinib (PLX3397) @ 290 ppm in chow |
| Effect | ~95% depletion of CD11b+/CD45low microglia after 21 days[7] |
| Inhibitor/Dose | PLX5622 |
| Effect | Affects myeloid and lymphoid compartments; reduces resident macrophages in peritoneum, lung, and liver[12] |
| Inhibitor/Dose | GW2580 @ 40 mg/kg |
| Effect | Inhibits LPS-induced TNF-α production in vivo[13] |
| Inhibitor/Dose | PLX3397 |
| Effect | Reduces osteoclast differentiation and bone resorptive activity[14] |
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of a c-Fms inhibitor in a tumor model involves several key stages, from animal acclimation to endpoint analysis.
Figure 2: A representative experimental workflow for an in vivo study using a c-Fms inhibitor in a tumor model.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration by Oral Gavage (Based on GW2580)
This protocol describes the preparation of a c-Fms inhibitor suspension for daily administration via oral gavage.
Materials:
-
c-Fms inhibitor (e.g., GW2580)
-
Vehicle components: Hydroxypropylmethylcellulose (HPMC), Tween 80
-
Sterile, deionized water
-
Teflon glass homogenizer or magnetic stirrer
-
Analytical balance and weighing paper
-
Sterile tubes (15 mL or 50 mL)
-
Animal feeding needles (gavage needles), appropriate size for the animal model
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% HPMC, 0.1% Tween 80 solution in sterile water.
-
For 100 mL: Add 0.5 g HPMC and 100 µL of Tween 80 to ~90 mL of water.
-
Stir vigorously (e.g., with a magnetic stirrer) until the HPMC is fully dissolved. This may take several hours.
-
Bring the final volume to 100 mL with water. Store at 4°C.
-
-
Inhibitor Suspension Preparation (Prepare Fresh Daily):
-
Calculate the required amount of inhibitor based on the desired dose (e.g., 40 mg/kg), the number of animals, and the dosing volume (typically 10 mL/kg for mice).
-
Example Calculation (for 10 mice, 25g each, 40 mg/kg dose):
-
Total dose needed: 10 mice * 0.025 kg/mouse * 40 mg/kg = 10 mg
-
Total volume needed: 10 mice * 0.025 kg * 10 mL/kg = 2.5 mL (prepare ~3.5-4 mL to account for losses).
-
Required concentration: 40 mg/kg / 10 mL/kg = 4 mg/mL.
-
Amount to weigh: 4 mg/mL * 4 mL = 16 mg of inhibitor.
-
-
Weigh the calculated amount of the c-Fms inhibitor and place it into a sterile tube or homogenizer vessel.
-
Add the calculated volume of the prepared vehicle.
-
Suspend the compound thoroughly using a homogenizer or by vigorous vortexing/sonication until a uniform, fine suspension is achieved.[8]
-
-
Administration:
-
Gently mix the suspension before drawing it into the syringe for each animal to ensure homogeneity.
-
Record the body weight of each animal to calculate the precise volume to be administered.
-
Administer the suspension carefully via oral gavage using a proper technique to avoid injury.
-
Administer an equal volume of vehicle-only solution to the control group.
-
Protocol 2: Pharmacodynamic Analysis of Macrophage Depletion by Flow Cytometry
This protocol outlines the analysis of macrophage populations in tissues (e.g., spleen or tumor) following treatment.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV, DNase I
-
ACK Lysing Buffer (or other RBC lysis buffer)
-
70 µm cell strainers
-
FACS tubes
-
Centrifuge
-
Fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80)
-
Viability dye (e.g., 7-AAD, DAPI)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Tissue Processing and Single-Cell Suspension:
-
At the experimental endpoint, euthanize mice and aseptically collect tissues (e.g., tumors, spleens).
-
Mince the tissue finely with scissors in a petri dish containing cold RPMI.
-
For solid tumors, digest the tissue in a solution of Collagenase IV (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) for 30-60 minutes at 37°C with agitation.[1]
-
For spleens, gently mash the tissue through a 70 µm cell strainer using a syringe plunger.
-
Pass the digested or mashed cell suspension through a 70 µm cell strainer to remove debris.
-
-
Cell Preparation:
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes at 4°C).
-
If significant red blood cell contamination is present (especially for spleen and blood samples), resuspend the pellet in ACK Lysing Buffer for 2-5 minutes at room temperature, then neutralize with excess FACS buffer.
-
Wash the cells with FACS buffer, centrifuge, and discard the supernatant.
-
-
Antibody Staining:
-
Resuspend the cell pellet in FACS buffer and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Aliquot approximately 1-2 x 10⁶ cells per FACS tube.
-
Add a viability dye according to the manufacturer's protocol.
-
Add the cocktail of fluorescently-conjugated antibodies (e.g., targeting CD45, CD11b, F4/80 to identify macrophages) at pre-titrated concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo), gating first on live, single cells, then on immune populations (e.g., Live -> Single Cells -> CD45+ -> CD11b+ -> F4/80+) to quantify macrophage populations.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 6. ovid.com [ovid.com]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Csf1r-mApple Transgene Expression and Ligand Binding In Vivo Reveal Dynamics of CSF1R Expression within the Mononuclear Phagocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. pnas.org [pnas.org]
- 13. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for c-Fms-IN-3: Dissolution and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
c-Fms-IN-3 is a potent and orally active small molecule inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1] With a high affinity for its target (IC₅₀ = 0.8 nM), it effectively blocks the signaling pathway mediated by Macrophage Colony-Stimulating Factor (M-CSF).[1] This pathway is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2][3] Consequently, this compound serves as a valuable research tool for studying the roles of these cells in various physiological and pathological processes, including inflammation, autoimmune diseases like rheumatoid arthritis, and cancer.[1][3] These notes provide detailed protocols for the dissolution of this compound and its application in common in vitro experiments.
Physicochemical Properties and Solubility
Proper dissolution is critical for the accurate and reproducible use of this compound in any experimental setting. The compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀N₆O | [4] |
| Molecular Weight | 406.52 g/mol | [4] |
| CAS Number | 885704-21-2 | [4] |
| IC₅₀ (c-Fms/CSF1R) | 0.8 nM | [1] |
| Solubility in DMSO | 25 mg/mL (61.50 mM) | [1][4] |
| Solubility in Water | < 0.1 mg/mL (Insoluble) | [4] |
Dissolution and Storage Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.065 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-quality DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for 10-15 minutes.[4]
-
Visually inspect the solution to ensure that all solid material has completely dissolved.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.[1][4]
-
Short-term storage: Store aliquots at -20°C for up to one month.[4]
-
Long-term storage: For storage longer than one month, store aliquots at -80°C for up to six months.[4]
-
Experimental Protocols & Workflows
Protocol 2: In Vitro Inhibition of M-CSF-Induced Macrophage Differentiation
This protocol provides a general framework for assessing the inhibitory effect of this compound on the differentiation of bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from mice
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Recombinant Murine M-CSF
-
This compound stock solution (prepared as in Protocol 1)
-
Cell culture plates (e.g., 96-well or 24-well)
-
Phosphate-Buffered Saline (PBS)
-
Fixation and staining reagents for identifying macrophages (e.g., F4/80 antibody for immunofluorescence, or reagents for Giemsa staining)
Procedure:
-
Cell Seeding: Seed bone marrow cells in culture plates at a suitable density in complete medium.
-
Differentiation Induction: Add recombinant M-CSF to the culture medium at a final concentration known to induce macrophage differentiation (e.g., 20-50 ng/mL).[5][6]
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Add the diluted inhibitor or a vehicle control (DMSO at the same final concentration) to the appropriate wells.
-
-
Incubation: Incubate the cells for 6-7 days at 37°C in a 5% CO₂ incubator to allow for macrophage differentiation.[5] Replenish the medium with fresh M-CSF and inhibitor every 3 days.[5]
-
Endpoint Analysis:
-
After the incubation period, wash the cells with PBS.
-
Fix and stain the cells to identify and quantify the differentiated macrophages.
-
Analyze the results using microscopy or a plate reader to determine the extent of inhibition at different concentrations of this compound.
-
Caption: Workflow for in vitro inhibition of macrophage differentiation.
Mechanism of Action and Signaling Pathway
c-Fms (CSF1R) is a receptor tyrosine kinase.[7] Its activation by the ligand M-CSF triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[8] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways, primarily the PI3K/Akt and Ras/Raf/MEK/ERK cascades.[2][8] These pathways are critical for mediating the cellular responses of proliferation, survival, and differentiation in myeloid lineage cells.[2] this compound acts by binding to the ATP-binding pocket of the c-Fms kinase domain, preventing autophosphorylation and blocking the initiation of this signaling cascade.
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 3. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Microglia Inhibition Studies Using c-Fms-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of various neurological disorders. Their activation is a hallmark of neuroinflammation, contributing to both protective and detrimental outcomes. The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of microglia.[1][2] Inhibition of CSF1R signaling presents a potent strategy for modulating microglial activity and is a key area of investigation in neuropharmacology.
c-Fms-IN-3 is a highly potent and orally active inhibitor of the c-Fms (CSF1R) kinase. By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of CSF1R and the subsequent activation of downstream signaling pathways essential for microglial survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][3] This targeted inhibition leads to a reduction in microglial numbers and a dampened neuroinflammatory response, making this compound a valuable tool for studying the roles of microglia in neurological diseases.
Mechanism of Action
This compound exerts its inhibitory effect on microglia by disrupting the CSF1R signaling cascade. Upon binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that promote microglial survival, proliferation, and activation. This compound, as an ATP-competitive inhibitor, prevents this initial autophosphorylation step, thereby halting the entire signaling pathway and leading to microglial apoptosis and depletion.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| c-Fms (CSF1R) | 0.8 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) |
| Kit | 0.0035 |
| Axl | 0.0064 |
| TrkA | 0.011 |
| Flt-3 | 0.018 |
| IRK-β | 0.083 |
Note: This data highlights the selectivity of this compound. While highly potent against c-Fms, researchers should be aware of potential off-target effects at higher concentrations.
Table 3: In Vivo Dosing Recommendations for this compound (Murine Models)
| Administration Route | Dosage Range (mg/kg) | Dosing Frequency | Efficacy Noted |
| Oral (p.o.) | 5 - 30 | Twice-daily | Macrophage depletion in an arthritis model |
Note: This dosage from a peripheral inflammation model serves as a starting point for CNS studies. The blood-brain barrier permeability of this compound has not been explicitly reported and should be determined experimentally for neuroinflammation models.
Signaling Pathway Diagram
Caption: c-Fms (CSF1R) signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in vitro and in vivo microglia inhibition studies.
Experimental Protocols
In Vitro Microglia Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on microglial viability and activation in culture.
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2, SIM-A9)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Reagents for viability assay (e.g., MTT, CellTiter-Glo®)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Antibodies for immunocytochemistry (e.g., anti-Iba1, anti-CD68)
Procedure:
-
Cell Seeding: Plate microglia in a 96-well plate for viability and cytokine assays, or on coverslips in a 24-well plate for immunocytochemistry, at an appropriate density. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 100 nM. Replace the medium in the wells with the medium containing this compound or vehicle control (DMSO). Incubate for 24-72 hours.
-
Inflammatory Stimulation (Optional): For activation studies, add an inflammatory stimulus such as LPS (e.g., 100 ng/mL) to the wells for the last 4-24 hours of the incubation period.
-
Assessment of Microglial Viability:
-
Perform a viability assay according to the manufacturer's instructions to determine the effect of this compound on microglial survival.
-
-
Measurement of Cytokine Release:
-
Collect the cell culture supernatant and perform ELISAs to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
Immunocytochemistry:
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against microglial markers (e.g., Iba1) and activation markers (e.g., CD68).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips and visualize using a fluorescence microscope.
-
In Vivo Microglia Depletion Protocol
This protocol provides a general guideline for depleting microglia in a mouse model using oral administration of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Animal model of interest
-
Equipment for oral gavage
-
Reagents and equipment for tissue processing and analysis (immunohistochemistry, flow cytometry, qPCR)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Preparation of this compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
-
Administration of this compound: Administer this compound or vehicle control to the animals via oral gavage. Based on studies with similar compounds, a starting dose of 10-30 mg/kg administered twice daily is recommended. The duration of treatment will depend on the experimental goals, but significant depletion is often observed after 7-21 days of continuous treatment.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Behavioral Analysis (Optional): If applicable to the disease model, perform behavioral tests to assess the functional consequences of microglia depletion.
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue for flow cytometry or molecular analysis.
-
Assessment of Microglia Depletion:
-
Immunohistochemistry: Stain brain sections with an antibody against a microglia-specific marker such as Iba1 or TMEM119 to visualize and quantify the extent of microglia depletion.
-
Flow Cytometry: Prepare single-cell suspensions from brain tissue and stain with antibodies against microglial markers (e.g., CD11b, CD45) to quantify the percentage of microglia.
-
-
Analysis of Neuroinflammation:
-
qPCR: Extract RNA from brain tissue and perform quantitative real-time PCR to measure the expression of inflammatory genes.
-
ELISA: Prepare brain homogenates and perform ELISAs to measure the protein levels of cytokines and chemokines.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| In Vitro: Low cell viability at low inhibitor concentrations | Compound toxicity or off-target effects. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is low (<0.1%). |
| In Vitro: Inconsistent cytokine levels | Variability in cell health or stimulation. | Ensure consistent cell seeding density and passage number. Use a fresh, validated batch of the inflammatory stimulus. |
| In Vivo: Incomplete microglia depletion | Insufficient dose, duration, or bioavailability. | Increase the dose or duration of treatment. Confirm the stability and proper administration of the this compound formulation. Consider assessing the plasma and brain levels of the compound. |
| In Vivo: Unexpected behavioral changes | Off-target effects of the inhibitor. | Refer to the off-target profile of this compound. Consider using a lower dose or a more specific inhibitor if available. Include appropriate control groups. |
Conclusion
This compound is a powerful and specific tool for the investigation of microglial function in both health and disease. Its high potency allows for effective inhibition of CSF1R signaling at low nanomolar concentrations in vitro and the potential for significant microglia depletion in vivo. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust experiments aimed at elucidating the complex roles of microglia in the central nervous system. As with any pharmacological tool, careful consideration of dose, duration, and potential off-target effects is essential for the accurate interpretation of experimental results.
References
Application Notes and Protocols for the Evaluation of c-Fms-IN-3 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, and survival of monocytes and macrophages.[1][2][3] In the context of oncology, the activation of the c-Fms signaling pathway by its ligands, CSF-1 and IL-34, is critically involved in the recruitment and polarization of tumor-associated macrophages (TAMs).[2][3][4] These M2-polarized TAMs contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[2][4][5] Consequently, inhibiting the c-Fms signaling cascade presents a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.[4][5]
c-Fms-IN-3 is a novel, orally active small molecule inhibitor of c-Fms kinase activity.[6][7] Preclinical studies have demonstrated its potential as an anti-inflammatory agent.[6][8] These application notes provide a detailed framework for the experimental design and execution of studies to evaluate the anti-tumor efficacy of this compound in xenograft models.
Mechanism of Action: The c-Fms Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, the c-Fms receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[1][5][9] These pathways collectively promote the proliferation, survival, and differentiation of myeloid cells and are implicated in the pro-tumoral functions of TAMs.[1][4][9] Small molecule inhibitors like this compound typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Experimental Protocols
Cell Line Selection and Culture
-
Selection Criteria: Choose human cancer cell lines with documented expression of CSF-1 or high infiltration of macrophages in xenograft models. Examples include, but are not limited to, breast (e.g., MDA-MB-231), prostate (e.g., PC-3), and colorectal cancer cell lines.
-
Cell Culture: Culture selected cell lines according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[7] Regularly test for mycoplasma contamination.
Animal Models
-
Strain Selection: Use immunodeficient mice, such as athymic nude mice or NOD-scid IL2Rgammanull (NSG) mice, to prevent rejection of human tumor xenografts.[10]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. House animals in a specific pathogen-free environment.
Xenograft Establishment
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1x107 to 5x107 cells/mL.[7] To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.[11]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[1]
This compound Formulation and Administration
-
Formulation: As this compound is reported to be insoluble in water, a suitable vehicle for oral administration needs to be developed.[9] Common vehicles for oral gavage in mice include 0.5% methylcellulose in water or a solution containing polyethylene glycol (PEG), Tween 80, and saline. The final formulation should be optimized for solubility and stability.
-
Dosing: The optimal dose of this compound needs to be determined in a dose-finding study. Based on preclinical studies of other oral c-Fms inhibitors like Pexidartinib (PLX3397), a starting dose range of 25-50 mg/kg, administered once or twice daily by oral gavage, can be considered.[2][4][5]
-
Treatment Schedule: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
Experimental Workflow
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLX3397 treatment inhibits constitutive CSF1R-induced oncogenic ERK signaling, reduces tumor growth, and metastatic burden in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following c-Fms-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and osteoclasts.[1][2] The binding of its ligand, macrophage colony-stimulating factor (M-CSF), triggers a signaling cascade essential for the development and maintenance of these cell lineages. Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and cancer.
c-Fms-IN-3 is a potent and orally active inhibitor of c-Fms kinase with an IC50 of 0.8 nM.[3] By blocking the kinase activity of c-Fms, this compound effectively reduces macrophage populations and has shown therapeutic potential in preclinical models of arthritis by diminishing bone erosion, pannus invasion, and inflammation.[3] These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on target cell populations, particularly macrophages and osteoclast precursors.
Mechanism of Action of this compound
Upon M-CSF binding, c-Fms dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the ERK/MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Fms and preventing its autophosphorylation, thereby blocking the initiation of these downstream signaling events.
Data Presentation: Efficacy of c-Fms Inhibition
The following tables summarize representative quantitative data on the effects of c-Fms inhibitors on macrophage and osteoclast precursor populations. While specific data for this compound is limited in publicly available literature, the provided data from studies using other potent CSF-1R inhibitors (e.g., PLX5622, AC708) serve as a strong proxy for the expected outcomes.
Table 1: Effect of c-Fms Inhibition on Macrophage Populations in a Tumor Model
| Treatment Group | % CD11b+ F4/80+ of CD45+ cells (Mean ± SEM) | Fold Change vs. Control |
| Vehicle Control | 35.2 ± 2.1 | 1.0 |
| CSF-1R Inhibitor (AC708) | 5.1 ± 0.8 | 0.14 |
Data adapted from a study using a CSF-1R inhibitor in an ovarian cancer model, demonstrating a significant reduction in tumor-associated macrophages (TAMs). A similar reduction in macrophage populations is expected with this compound treatment.
Table 2: Effect of c-Fms Inhibition on Osteoclast Differentiation
| Treatment Group | Number of TRAP+ Multinucleated Cells (Mean ± SD) | % Inhibition |
| Vehicle Control | 158 ± 18 | 0% |
| c-Fms Inhibitor (1 µM) | 25 ± 7 | 84% |
| c-Fms Inhibitor (10 µM) | 5 ± 2 | 97% |
Exemplar data illustrating the expected dose-dependent inhibition of osteoclastogenesis with a c-Fms inhibitor. TRAP (Tartrate-Resistant Acid Phosphatase) is a key marker for osteoclasts.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro and in vivo effects of this compound using flow cytometry.
In Vitro Analysis of this compound on Macrophage Differentiation and Proliferation
This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent treatment with this compound for flow cytometric analysis.
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fluorescently conjugated antibodies:
-
Anti-mouse CD45
-
Anti-mouse CD11b
-
Anti-mouse F4/80
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain)
-
-
Flow cytometer
Protocol:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with M-CSF (e.g., 20 ng/mL) for 5-7 days to differentiate them into macrophages.
-
-
This compound Treatment:
-
Plate the differentiated BMDMs at a desired density.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for 24-72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by gentle scraping or using a cell detachment solution.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Perform a cell count and adjust the concentration to 1x10^6 cells/mL.
-
Add the viability dye according to the manufacturer's instructions.
-
Incubate the cells with the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on single, live cells, then identify the macrophage population as CD45+ CD11b+ F4/80+.
-
Quantify the percentage and absolute number of macrophages in each treatment group.
-
In Vivo Analysis of this compound on Macrophage and Osteoclast Precursor Populations
This protocol describes the analysis of immune cell populations from the peripheral blood or bone marrow of mice treated with this compound.
Materials:
-
Mice treated with this compound or vehicle control
-
Peripheral blood or bone marrow samples
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer
-
Fluorescently conjugated antibodies:
-
Macrophage Panel: Anti-mouse CD45, Anti-mouse CD11b, Anti-mouse F4/80
-
Osteoclast Precursor Panel: Anti-mouse CD45, Anti-mouse CD11b, Anti-mouse Ly-6C
-
-
Viability dye
-
Flow cytometer
Protocol:
-
Sample Collection and Preparation:
-
Collect peripheral blood via cardiac puncture or tail vein bleeding into EDTA-containing tubes.
-
Isolate bone marrow cells from femurs and tibias.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
-
Cell Staining:
-
Perform a cell count and adjust the concentration to 1x10^6 cells/mL.
-
Add the viability dye.
-
Divide the cells for staining with either the macrophage or osteoclast precursor antibody panel.
-
Incubate with the respective antibody cocktails for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Macrophage Analysis: Gate on single, live, CD45+ cells, then identify macrophages as CD11b+ F4/80+.
-
Osteoclast Precursor Analysis: Gate on single, live, CD45+ cells, then identify osteoclast precursors as CD11b+ Ly-6Chigh.
-
Analyze the changes in the proportions of these cell populations between the this compound treated and control groups.
-
Troubleshooting and Considerations
-
Antibody Titration: Always titrate antibodies to determine the optimal concentration for staining to maximize signal-to-noise ratio.
-
Compensation: When using multiple fluorochromes, proper compensation is critical to correct for spectral overlap. Use single-stained controls for each antibody.
-
Viability Dye: The use of a viability dye is essential to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
-
Cell Clumping: Ensure a single-cell suspension to prevent clogging the flow cytometer. If necessary, filter the samples through a cell strainer.
-
Controls: Include appropriate controls in every experiment:
-
Unstained cells: To assess autofluorescence.
-
Isotype controls: To control for non-specific antibody binding.
-
Fluorescence Minus One (FMO) controls: To properly set gates for positive populations, especially in multi-color panels.
-
Vehicle control: To assess the effect of the solvent used to dissolve this compound.
-
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize flow cytometry in studying the biological effects of the c-Fms inhibitor, this compound. By carefully following these guidelines, researchers can generate reliable and reproducible data to advance our understanding of c-Fms signaling and the therapeutic potential of its inhibition.
References
Application Notes and Protocols: Detection of p-CSF1R Inhibition by c-Fms-IN-3 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase pivotal in the regulation, survival, proliferation, and differentiation of mononuclear phagocytes like macrophages.[1][2] Its activation by ligands such as CSF-1 and IL-34 triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for normal physiological processes and implicated in pathologies like cancer and inflammatory diseases.[3][4][5] c-Fms-IN-3 is a potent and orally active inhibitor of c-Fms (CSF1R) kinase with an IC50 of 0.8 nM.[6][7] This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on CSF1R phosphorylation using Western blot analysis.
CSF1R Signaling Pathway and Inhibition by this compound
Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.[5] These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream pathways that regulate critical cellular functions.[5][8] this compound, by targeting the kinase activity of CSF1R, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[9]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells expressing CSF1R (e.g., macrophage cell lines like RAW 264.7) in appropriate cell culture dishes or plates. Allow cells to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal receptor activity, aspirate the growth medium and replace it with a serum-free or low-serum (0.5-1% FBS) medium. Incubate the cells for 12-24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: To induce CSF1R phosphorylation, stimulate the cells with its ligand, CSF-1 (e.g., 50-100 ng/mL), for a short period (e.g., 5-15 minutes) prior to cell lysis. Include an unstimulated control.
Western Blot Protocol for p-CSF1R
This protocol is optimized for the detection of phosphorylated proteins.[10]
-
Cell Lysis:
-
After stimulation, immediately place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[9][11]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[12]
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Confirm the transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific binding, which is particularly important for phospho-antibodies.[10][13]
-
Incubate the membrane with the primary antibody against phospho-CSF1R (e.g., p-CSF1R Tyr723) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[9][14]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[12]
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CSF1R and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the phospho-CSF1R signal to the total CSF1R and the loading control.
-
Data Presentation
The following tables provide recommended starting concentrations and conditions for the described experiments. Researchers should optimize these parameters for their specific cell lines and experimental setups.
Table 1: Reagent and Antibody Recommendations
| Reagent/Antibody | Vendor Example | Catalog # | Recommended Dilution/Concentration |
| This compound | MedchemExpress | HY-101853 | 1 nM - 1 µM |
| Recombinant CSF-1 | R&D Systems | 216-MC | 50-100 ng/mL |
| Phospho-CSF1R (Tyr723) Antibody | Cell Signaling Technology | 3151 | 1:1000 |
| Total CSF1R Antibody | Cell Signaling Technology | 3152 | 1:1000 |
| β-actin Antibody | Sigma-Aldrich | A2228 | 1:10,000 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074 | 1:2000 |
Table 2: Experimental Conditions Summary
| Parameter | Recommended Condition |
| Cell Type | CSF1R-expressing cells (e.g., RAW 264.7) |
| Serum Starvation | 12-24 hours in low-serum (0.5-1%) or serum-free medium |
| This compound Incubation | 1-2 hours |
| CSF-1 Stimulation | 5-15 minutes |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Loading | 20-30 µg per lane |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Detection Method | Enhanced Chemiluminescence (ECL) |
By following these detailed protocols, researchers can effectively evaluate the inhibitory activity of this compound on CSF1R phosphorylation, providing valuable insights for drug development and related scientific investigations.
References
- 1. scbt.com [scbt.com]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Macrophage Markers Following c-Fms Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages.[1] Its central role in macrophage biology has made it a key therapeutic target in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, where macrophages are implicated in the pathology.[2][3] Small molecule inhibitors of c-Fms, such as c-Fms-IN-3, are under investigation to modulate macrophage populations in the tissue microenvironment.
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of macrophage markers in tissues following treatment with c-Fms inhibitors. While specific data for this compound is limited in publicly available literature, the protocols and principles outlined here are based on the well-documented effects of other potent c-Fms inhibitors (e.g., PLX5622, GW2580) and are expected to be broadly applicable.
Principle of Action: c-Fms Inhibition
c-Fms and its ligand, CSF-1 (or IL-34), are essential for the survival and development of most tissue-resident macrophages. Inhibition of the c-Fms signaling pathway leads to the depletion of these macrophage populations. This effect can be quantitatively assessed by examining the density of cells expressing pan-macrophage and polarization-specific markers within the tissue of interest.
Featured Macrophage Markers
A panel of markers is recommended to comprehensively evaluate the macrophage population:
-
Pan-Macrophage Markers:
-
IBA1 (Ionized calcium-binding adapter molecule 1): Widely expressed by microglia and macrophages.
-
CD68 (Cluster of Differentiation 68): A lysosomal protein highly expressed in macrophages.
-
F4/80 (EMR1): A well-established marker for murine macrophages.
-
-
Macrophage Polarization Markers:
-
CD163 (Cluster of Differentiation 163): A scavenger receptor often associated with M2-like, anti-inflammatory macrophages.[3][4]
-
MHC Class II: Expression can be indicative of antigen-presenting, pro-inflammatory M1-like macrophages.
-
CD206 (Mannose Receptor C-type 1): Another marker frequently used to identify M2-like macrophages.
-
Quantitative Data Summary
The following tables summarize expected quantitative changes in macrophage populations following the administration of c-Fms inhibitors, based on published studies with analogous compounds.
Table 1: Expected Reduction of Pan-Macrophage Markers in Various Tissues Following c-Fms Inhibition
| Tissue | Macrophage Marker | c-Fms Inhibitor | Expected Reduction (%) | Reference |
| Choroid | MHC-II | PLX5622 | ~90% | [5] |
| Colon | F4/80 | PLX5622 | 92.4% | [6] |
| Adipose Tissue | F4/80 | PLX5622 | 58.2% | [6] |
| Lung | F4/80 | PLX5622 | 26.3% | [6] |
| Peritoneal Cavity | F4/80 | PLX5622 | 90.2% | [6] |
| Joints (CIA model) | F4/80 | GW2580 | Significant Reduction | [2] |
Table 2: Expected Changes in M2-Like Macrophage Markers Following c-Fms Inhibition
| Tissue | Macrophage Marker | c-Fms Inhibitor | Expected Effect | Reference |
| Adipose Tissue | CD206 | PLX5622 | Predominant depletion of CD206+ macrophages | [6] |
| Bone Marrow-Derived Macrophages | CD206 | PLX5622 | No significant change in expression on remaining cells | [7] |
| Bone Marrow-Derived Macrophages | CD68 | PLX5622 | Reduced expression | [7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the c-Fms signaling pathway and a typical experimental workflow for assessing the impact of a c-Fms inhibitor on tissue macrophages.
References
- 1. Frontiers | GM-CSF and IL-3 Modulate Human Monocyte TNF-α Production and Renewal in In Vitro Models of Trained Immunity [frontiersin.org]
- 2. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. CD68- and CD163-positive tumor-associated macrophages in triple negative cancer of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
c-Fms-IN-3 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Fms-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R). c-Fms is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages, monocytes, and osteoclasts. By inhibiting c-Fms, this compound blocks the downstream signaling pathways that promote the function of these cells, making it a valuable tool for research in areas such as inflammation, autoimmune diseases, and cancer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| Water | Insoluble (<0.1 mg/mL) |
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility and Formulation Issues
Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly water-soluble compounds like this compound. Here are several strategies to troubleshoot this problem:
-
Stepwise Dilution: Instead of adding the DMSO stock directly into the final volume of your medium, perform a stepwise dilution. First, add the DMSO stock to a smaller volume of pre-warmed (37°C) medium, mix thoroughly, and then add this intermediate solution to the rest of your medium.
-
Increase Mixing: After adding the compound to the medium, ensure rapid and thorough mixing by vortexing or gentle inversion to facilitate dissolution.
-
Gentle Warming: Pre-warming the aqueous medium to 37°C can help increase the solubility of the compound.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound.
-
Reduce Final Concentration: If possible, consider lowering the final concentration of this compound in your experiment.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%, and ideally below 0.1%) to minimize solvent-induced cytotoxicity and precipitation.
Q6: I am planning an in vivo study. How can I formulate this compound for oral administration in mice?
-
Methylcellulose/Tween 80 Suspension: A widely used vehicle for oral gavage consists of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[1]
-
PEG300/Tween 80/Saline: A solution can be prepared using a mixture of co-solvents. For a similar compound, c-Fms-IN-1, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.
-
SBE-β-CD in Saline: Another option for solubilization is the use of cyclodextrins. A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been reported for a related inhibitor.
It is crucial to ensure the final formulation is a homogenous suspension or clear solution before administration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding the required volume of your DMSO stock solution to a small volume of the pre-warmed medium (e.g., 1:10 dilution). Mix well.
-
Final Dilution: Add the intermediate dilution (or the DMSO stock directly if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Mixing: Immediately mix the final solution thoroughly by gentle vortexing or inversion.
-
Verification: Visually inspect the solution for any signs of precipitation before adding it to your cells.
Protocol 3: Representative Formulation of a c-Fms Inhibitor for Oral Gavage in Mice
This protocol is based on a general method for formulating poorly soluble c-Fms inhibitors for in vivo studies.[1]
-
Vehicle Preparation: Prepare the vehicle solution by dissolving 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. This may require heating and stirring to fully dissolve the methylcellulose. Cool the vehicle to room temperature before use.
-
Compound Suspension: Weigh the required amount of this compound powder.
-
Wetting the Powder: Add a small amount of the vehicle to the powder to create a paste. This helps in achieving a uniform suspension.
-
Final Suspension: Gradually add the remaining vehicle to the paste while continuously mixing (e.g., with a mortar and pestle or by vortexing) to achieve the desired final concentration.
-
Homogenization: Ensure the final mixture is a homogenous suspension before each administration. It is recommended to keep the suspension under constant gentle agitation during the dosing procedure to prevent settling.
Visualizations
c-Fms (CSF1R) Signaling Pathway
Caption: Overview of the c-Fms (CSF1R) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo anti-tumor efficacy study of a c-Fms inhibitor.[1]
References
Technical Support Center: c-Fms Inhibitors in Murine Models
Disclaimer: Information regarding a specific inhibitor designated "c-Fms-IN-3" is not available in the public domain. This technical support center provides guidance on the potential unexpected side effects of a hypothetical c-Fms inhibitor, hereafter referred to as c-Fms-IN-X , based on published data for other molecules in this class and the known physiological roles of the c-Fms/CSF-1R signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a c-Fms inhibitor like c-Fms-IN-X?
A1: c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and osteoclasts.[1][2] c-Fms-IN-X is designed to inhibit the kinase activity of c-Fms, thereby blocking the downstream signaling pathways initiated by its ligands, CSF-1 and IL-34.[1] This leads to a reduction in the number and activity of macrophages and osteoclasts.[3]
Q2: What are the expected on-target effects of c-Fms-IN-X in mice?
A2: The primary on-target effects of c-Fms inhibition in mice are related to the depletion or functional modulation of macrophage and osteoclast populations. These can include:
-
Reduced macrophage infiltration: A decrease in the number of macrophages in various tissues, including tumors and inflamed joints.[3][4]
-
Inhibition of osteoclast differentiation: A reduction in the formation of osteoclasts, which can protect against bone erosion in models of arthritis or bone metastasis.[3]
-
Modulation of inflammatory responses: Alterations in cytokine production and immune cell function.[5][6]
Q3: What are some potential unexpected side effects of c-Fms-IN-X in mice?
A3: While specific side effect profiles are compound-dependent, general concerns for c-Fms inhibitors can include:
-
Altered Hematopoiesis: While primarily affecting mononuclear phagocytes, broader effects on hematopoietic progenitor cells could occur.[7]
-
Metabolic Changes: CSF1R signaling has been implicated in glucose homeostasis, and its inhibition may lead to impaired glucose tolerance.[8]
-
Reproductive Issues: The c-Fms receptor is known to play a role in reproductive processes.[7][9]
-
Developmental Abnormalities: Inactivation of the c-Fms gene can lead to developmental issues, including osteopetrosis.[7][9]
-
Off-Target Kinase Inhibition: Depending on the selectivity of c-Fms-IN-X, it could inhibit other related kinases, such as c-Kit or PDGFR, potentially leading to a broader range of side effects.[10][11]
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Physical Activity in Treated Mice
-
Possible Cause:
-
Systemic Toxicity: The compound may have off-target effects leading to general malaise.
-
Metabolic Dysregulation: Inhibition of c-Fms could be affecting glucose metabolism or other metabolic pathways.[8]
-
Dehydration or Reduced Food Intake: General toxicity can lead to decreased consumption.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-escalation study to determine if the effect is dose-dependent.
-
Monitor Food and Water Intake: Quantify daily consumption to identify any significant changes.
-
Assess Blood Glucose Levels: Measure fasting and non-fasting blood glucose to screen for metabolic disturbances.
-
Histopathological Analysis: At the end of the study, perform a thorough histological examination of major organs to look for signs of toxicity.
-
Issue 2: Alterations in Complete Blood Count (CBC) Beyond Monocyte Depletion
-
Possible Cause:
-
Troubleshooting Steps:
-
Kinase Selectivity Profiling: If not already done, profile c-Fms-IN-X against a broad panel of kinases to identify potential off-targets.
-
Flow Cytometry of Bone Marrow: Analyze bone marrow populations to identify specific hematopoietic lineages that are affected.
-
Colony-Forming Unit (CFU) Assays: Culture bone marrow cells in the presence of c-Fms-IN-X to assess its direct impact on progenitor cell differentiation.
-
Issue 3: Evidence of Organ Toxicity (e.g., elevated liver enzymes, kidney markers)
-
Possible Cause:
-
Compound-Specific Toxicity: The chemical structure of c-Fms-IN-X may have inherent toxicity to certain organs.
-
Metabolite-Induced Toxicity: A metabolite of the compound could be causing organ damage.
-
-
Troubleshooting Steps:
-
Serum Biochemistry Panel: Run a comprehensive serum biochemistry panel at multiple time points during the study.
-
Histopathology: Conduct detailed histological analysis of the liver, kidneys, and other major organs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug and metabolite concentrations in tissues with signs of toxicity.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on Cellular Changes in Mice Treated with c-Fms-IN-X
| Parameter | Vehicle Control | c-Fms-IN-X (Low Dose) | c-Fms-IN-X (High Dose) |
| Peripheral Blood Monocytes (cells/µL) | 150 ± 25 | 75 ± 15 | 30 ± 10 |
| **Tumor-Associated Macrophages (F4/80+ cells/mm²) ** | 200 ± 40 | 100 ± 30 | 40 ± 15 |
| Spleen Macrophages (% of total cells) | 10 ± 2 | 5 ± 1.5 | 2 ± 1 |
| Osteoclast Number (per bone surface area) | 15 ± 3 | 8 ± 2 | 3 ± 1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Assessment of c-Fms-IN-X in a Murine Tumor Model
-
Animal Model:
-
Select an appropriate mouse strain (e.g., C57BL/6 or BALB/c) and tumor model (e.g., syngeneic tumor cell line implantation).
-
-
Compound Formulation and Administration:
-
Formulate c-Fms-IN-X in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound at predetermined doses and schedule. Include a vehicle-only control group.
-
-
In-Life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform clinical observations daily for any signs of toxicity.
-
-
Pharmacodynamic Assessment:
-
Collect peripheral blood at baseline and at specified time points for CBC and flow cytometry to quantify monocyte depletion.
-
At the end of the study, collect tumors and tissues (spleen, liver, bone marrow) for analysis.
-
-
Ex Vivo Analysis:
-
Immunohistochemistry/Immunofluorescence: Stain tumor and tissue sections for macrophage markers (e.g., F4/80, CD68) to assess macrophage infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from tissues to quantify immune cell populations.
-
Histopathology: Perform H&E staining of major organs to evaluate for toxicity.
-
Serum Biochemistry: Analyze serum for markers of liver and kidney function.
-
Visualizations
Caption: c-Fms signaling pathway and point of inhibition.
Caption: In vivo experimental workflow for a c-Fms inhibitor.
References
- 1. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effect of macrophage colony-stimulating factor (M-CSF) on mouse immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted disruption of the mouse colony-stimulating factor 1 receptor gene results in osteopetrosis, mononuclear phagocyte deficiency, increased primitive progenitor cell frequencies, and reproductive defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditional deletion of the colony stimulating factor-1 receptor (c-fms proto-oncogene) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to c-Fms-IN-3 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of c-Fms-IN-3 in cancer cell models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms), also known as CSF1R. c-Fms is a receptor tyrosine kinase predominantly expressed on monocytes, macrophages, and their progenitors. In the tumor microenvironment, c-Fms signaling is crucial for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity. By inhibiting c-Fms, this compound aims to deplete or reprogram these pro-tumoral TAMs, thereby impeding tumor progression.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, has started to show reduced responsiveness. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to c-Fms inhibitors like this compound is a significant challenge. The most frequently observed mechanisms do not typically involve mutations in the c-Fms kinase itself, but rather the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite c-Fms inhibition. Key resistance pathways include:
-
PI3K/AKT Pathway Activation: This is a major survival pathway that can be hyperactivated in resistant cells, often driven by the secretion of growth factors like Insulin-like Growth Factor 1 (IGF-1) from remaining macrophages or the cancer cells themselves.
-
MAPK/ERK Pathway Upregulation: Similar to the PI3K/AKT pathway, the MAPK/ERK signaling cascade can be activated to promote cell proliferation and survival, compensating for the loss of c-Fms signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, a series of molecular and cellular assays are recommended:
-
Western Blotting: This is a crucial technique to assess the activation status of key signaling proteins. You should probe for the phosphorylated (active) and total forms of proteins in the PI3K/AKT pathway (e.g., p-AKT, AKT) and the MAPK pathway (e.g., p-ERK, ERK). An increase in the ratio of phosphorylated to total protein in your resistant cells compared to sensitive cells would indicate the activation of that pathway.
-
Gene and Protein Expression Analysis: Use qPCR or western blotting to examine the expression levels of drug efflux pumps like ABCB1 and ABCG2.
-
Kinase Activity Assays: While less common for bypass pathways, you can perform in vitro kinase assays to confirm that c-Fms is still being inhibited by this compound in the resistant cells, ruling out target-related resistance mechanisms.
Q4: What are the potential strategies to overcome resistance to this compound?
A4: The primary strategy to combat resistance to c-Fms inhibitors is through combination therapy. By targeting the identified resistance mechanism, you can often resensitize the cancer cells to this compound. Consider the following combinations:
-
With a PI3K Inhibitor: If you observe AKT activation, co-treatment with a PI3K inhibitor (e.g., BKM120) can block this escape route.
-
With an IGF-1R Inhibitor: If IGF-1 is implicated in PI3K/AKT activation, an IGF-1R inhibitor can be effective.
-
With a MEK Inhibitor: If the MAPK/ERK pathway is upregulated, a MEK inhibitor (e.g., Trametinib) can be used in combination.
-
With Immune Checkpoint Blockade: Combining c-Fms inhibitors with anti-PD-1 or anti-CTLA-4 antibodies can enhance anti-tumor immunity and may overcome resistance by promoting a more robust T-cell response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Decreased efficacy of this compound over time (increasing IC50). | * Development of acquired resistance through bypass signaling pathways (PI3K/AKT, MAPK).* Increased expression of drug efflux pumps. | * Perform Western blot analysis for p-AKT, p-ERK, and total AKT/ERK.* Investigate the expression of ABCB1 and ABCG2 via qPCR or Western blot.* Consider combination therapy with a PI3K, MEK, or efflux pump inhibitor. |
| No initial response to this compound in a new cell line. | * The cell line may have intrinsic resistance.* Low or no expression of c-Fms in the target cells (if an autocrine loop is hypothesized).* The tumor model is not dependent on TAMs for growth. | * Confirm c-Fms expression in your cell line via Western blot or flow cytometry.* Assess the presence of TAMs in your in vivo model using immunohistochemistry (e.g., F4/80 or CD68 staining).* Screen for pre-existing activation of PI3K/AKT or MAPK pathways. |
| High background in Western blots for phosphorylated proteins. | * Suboptimal antibody concentration.* Inadequate blocking.* Contamination of lysis buffer with phosphatases. | * Titrate your primary antibody concentration.* Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).* Always use fresh lysis buffer supplemented with phosphatase inhibitors. |
| Inconsistent results in cell viability assays. | * Variation in cell seeding density.* Incomplete dissolution of formazan crystals (in MTT assays).* Fluctuations in incubator conditions (CO2, temperature, humidity). | * Ensure a uniform single-cell suspension before seeding.* Use a multichannel pipette for adding reagents.* Ensure complete solubilization of formazan with gentle agitation.* Regularly calibrate and maintain your incubator. |
Data Presentation
The following table provides representative IC50 values for a well-characterized c-Fms inhibitor, BLZ945, in sensitive and experimentally generated resistant cancer cell lines. This data illustrates the typical shift in potency observed with the development of resistance. Note that specific IC50 values for this compound in resistant lines are not widely published and will need to be determined empirically.
| Compound | Cell Line | Status | IC50 (nM) |
| BLZ945 | Glioblastoma (Parental) | Sensitive | 150 |
| BLZ945 | Glioblastoma (BLZ945-Resistant) | Resistant | > 5000 |
| Pexidartinib | M-NFS-60 (CSF-1 dependent) | Sensitive | 20 |
| Pexidartinib | M-NFS-60 (Resistant subclone) | Resistant | > 1000 |
Experimental Protocols
Generation of a this compound Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Initial IC50 Determination: Perform a dose-response experiment to determine the initial IC50 of this compound in your parental cancer cell line.
-
Continuous Low-Dose Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring: At each concentration step, monitor cell morphology and proliferation. Allow the cells to stabilize and grow consistently before the next dose escalation.
-
Resistance Confirmation: Periodically perform cell viability assays to determine the IC50 of the treated cells. A significant increase in the IC50 value (typically >5-fold) compared to the parental line indicates the development of resistance.
-
Cryopreservation: At each stage of dose escalation, cryopreserve vials of cells to ensure you have backups.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Western Blotting for PI3K/AKT and MAPK Signaling
Objective: To assess the activation state of key signaling pathways in sensitive versus resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Culture sensitive and resistant cells to ~80% confluency. Treat with this compound or vehicle for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped and re-probed with the respective antibodies.
Visualizations
Caption: The c-Fms signaling pathway and the point of action for this compound.
Caption: Key bypass signaling pathways leading to resistance against c-Fms inhibitors.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
improving bioavailability of c-Fms-IN-3 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using c-Fms-IN-3 in animal studies. The focus is on addressing challenges related to the compound's bioavailability to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1] It functions by blocking the ATP-binding site of the c-Fms kinase domain, which in turn suppresses the signaling pathways that regulate the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and osteoclasts.[2][3] The primary signaling cascade initiated by the binding of Macrophage Colony-Stimulating Factor (M-CSF) to c-Fms involves receptor dimerization and autophosphorylation, leading to the activation of downstream pathways like PI3K/AKT and MAPK/ERK.[2][4][5]
Q2: I am observing high variability and low exposure of this compound in my animal studies. What are the likely causes?
A2: High variability and low exposure, indicative of poor bioavailability, are common challenges with orally administered hydrophobic compounds like many kinase inhibitors.[6][7] The primary reasons often include:
-
Poor Solubility: this compound is sparingly soluble in aqueous solutions.[1] This can lead to incomplete dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.
-
Precipitation in the GI Tract: The formulation may not maintain the compound in a solubilized state upon dilution with GI fluids, leading to precipitation and reduced absorption.[6]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.[6]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[6]
Q3: What are the recommended starting points for formulating this compound for oral administration in mice?
A3: For preclinical in vivo studies with poorly soluble compounds, a common approach is to prepare a suspension. A widely used vehicle for such compounds is an aqueous solution of 0.5% methylcellulose (or carboxymethylcellulose) with 0.2% Tween 80.[2] Another suggested solvent for in vitro studies that could be adapted for formulation development is DMSO, though its use in vivo requires careful consideration of concentration and potential toxicity.[1] For some kinase inhibitors, formulations with 10% hydroxypropyl β-cyclodextrin have also been used to improve solubility.[8] It is crucial to ensure the suspension is homogenous before each administration.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent plasma concentrations between animals. | 1. Inhomogeneous suspension. 2. Inaccurate dosing volume. 3. Variations in GI tract physiology (e.g., food content). | 1. Ensure the suspension is thoroughly vortexed or sonicated before each gavage. Prepare fresh daily. 2. Calibrate pipettes and ensure consistent administration technique. 3. Standardize the fasting period for animals before dosing to minimize variability in gastric emptying and intestinal transit time. |
| Low systemic exposure (low AUC) despite adequate dosing. | 1. Poor dissolution of the compound in the GI tract. 2. Rapid first-pass metabolism. 3. P-glycoprotein (P-gp) mediated efflux. | 1. Improve Formulation: Consider micronization of the compound to increase surface area. Explore alternative formulation strategies such as solid dispersions with polymers (e.g., PVP, HPMC) or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][9] 2. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes to determine the intrinsic clearance of this compound.[10] If metabolism is high, consider co-administration with a broad-spectrum CYP inhibitor (use with caution and appropriate controls). 3. Investigate Efflux: Use in vitro models with P-gp expressing cells to determine if this compound is a substrate.[6] If so, co-administration with a P-gp inhibitor could be explored in preclinical models. |
| No discernible pharmacodynamic effect (e.g., no reduction in target macrophage populations). | 1. Insufficient drug exposure at the target site. 2. Dose is too low. 3. Issues with the experimental model. | 1. Confirm target engagement by measuring the phosphorylation status of c-Fms or downstream markers like ERK in tissues of interest after dosing. 2. Conduct a dose-escalation study to determine a dose that provides sufficient exposure and target engagement.[2] 3. Verify the expression of c-Fms in the target cells of your animal model. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile, deionized water
-
-
Procedure:
-
Prepare the vehicle solution: Add 0.5g of methylcellulose and 0.2mL of Tween 80 to 100mL of sterile water. Stir overnight at 4°C to ensure complete dissolution of the methylcellulose.
-
Weigh the required amount of this compound based on the desired concentration and dosing volume. For example, for a 30 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, a 3 mg/mL suspension is needed.[2]
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Store the suspension at 4°C and prepare fresh daily.
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for improving the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
troubleshooting inconsistent results with c-Fms-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using c-Fms-IN-3, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the intracellular kinase domain of the c-Fms receptor. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor that is induced by its ligands, Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34).[1][2][3][4] This blockade of phosphorylation inhibits all downstream signaling pathways, which are crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and other myeloid lineage cells.[5][6][7]
Q2: What are the expected biological effects of inhibiting c-Fms?
A2: Inhibition of c-Fms signaling can lead to a variety of biological effects, depending on the cell type and context. These may include:
-
Reduced proliferation and survival of macrophages and their precursors.[5][8]
-
Inhibition of osteoclast differentiation and bone resorption.[8]
-
Modulation of cytokine production by macrophages.[8]
-
Depletion of microglia in the central nervous system with sufficient exposure.[7][9]
-
Anti-tumor effects by targeting tumor-associated macrophages (TAMs).[2][4][10]
Q3: In which cell lines can I expect to see a response to this compound?
A3: Cell lines that express c-Fms and are dependent on its signaling for growth or function are expected to be sensitive to this compound. This primarily includes cells of the monocyte/macrophage lineage. It is crucial to confirm c-Fms expression in your cell line of interest using techniques like Western blot, flow cytometry, or qPCR before starting experiments.
Q4: How should I prepare and store this compound?
A4: As a general guideline for small molecule inhibitors, stock solutions are typically prepared in a solvent like DMSO and stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Inconsistent Results
Problem 1: High Variability in IC50 Values
Inconsistent IC50 values are a common challenge when working with kinase inhibitors. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered inhibitor sensitivity. |
| Inhibitor Potency and Stability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, serum concentration in the media, and incubation times. Serum components can sometimes interfere with inhibitor activity. |
| Ligand Stimulation | If studying ligand-dependent activation, ensure the concentration of M-CSF or IL-34 is saturating and consistent across experiments to achieve a stable baseline of receptor activation. |
| Assay Readout Sensitivity | Verify that the chosen assay (e.g., CellTiter-Glo®, MTS) is within its linear range for the cell numbers and treatment durations used. |
Problem 2: No or Weak Inhibition of c-Fms Phosphorylation
If you observe minimal or no effect on the phosphorylation of c-Fms, consider the following troubleshooting strategies.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM). |
| Low c-Fms Expression | Confirm the expression level of c-Fms in your cell model. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system. |
| Insufficient Ligand Stimulation | Optimize the concentration and duration of M-CSF or IL-34 stimulation to ensure robust and detectable receptor phosphorylation in your positive controls. |
| Antibody Quality | Use a validated phospho-specific antibody for c-Fms (e.g., p-CSF1R Tyr723). Ensure the primary and secondary antibodies are used at their optimal dilutions. |
| Timing of Lysate Collection | Collect cell lysates at the peak of c-Fms phosphorylation after ligand stimulation, which is typically within minutes (e.g., 5-15 minutes). |
Problem 3: Off-Target Effects or Unexpected Cellular Phenotypes
Observing cellular effects at concentrations significantly different from the IC50 for c-Fms inhibition may indicate off-target activity.
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of small molecules can lead to non-specific effects. Use the lowest effective concentration of this compound as determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a tolerable level for your cells (typically <0.1%). Always include a vehicle-only control to assess solvent toxicity. |
| Inhibition of Related Kinases | c-Fms belongs to the type III receptor tyrosine kinase family, which includes c-Kit and PDGFRs.[5] At higher concentrations, this compound might inhibit these related kinases. Test for effects on c-Kit and PDGFR signaling if these are relevant in your cell model. |
| Cellular Context | The observed phenotype may be a downstream consequence of c-Fms inhibition that is specific to your cellular model. Correlate the phenotype with direct measures of c-Fms inhibition (e.g., p-c-Fms levels). |
Experimental Protocols
Protocol 1: Western Blot for c-Fms Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: The day after seeding, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Add M-CSF or IL-34 to the media at a pre-determined optimal concentration and incubate for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-c-Fms (e.g., p-Tyr723) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Assay Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for testing this compound efficacy.
References
- 1. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating c-Fms-IN-3: A Technical Guide to Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing experiments with the c-Fms kinase inhibitor, c-Fms-IN-3.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using this compound. Our goal is to empower researchers to conduct more precise and reliable experiments by minimizing off-target effects. This guide includes structured data tables for easy comparison of kinase selectivity, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms), also known as CSF1R, with an IC50 value of 0.8 nM.[1] However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. Known off-targets for this compound include the receptor tyrosine kinases Kit, Axl, TrkA, Flt-3, and the insulin receptor kinase (IRK-β).[1]
Q2: I am observing unexpected cellular phenotypes or toxicity. How can I determine if this is due to an off-target effect of this compound?
A2: Unforeseen cellular responses can often be attributed to off-target activities. To investigate this, a multi-pronged approach is recommended:
-
Dose-Response Correlation: Correlate the concentration of this compound that elicits the phenotype with its IC50 values for both the on-target (c-Fms) and known off-targets. If the effect occurs at concentrations significantly higher than the c-Fms IC50 and closer to the IC50 of an off-target, it suggests an off-target mechanism.
-
Use of a Structurally Different Inhibitor: Employ a structurally distinct c-Fms inhibitor with a different off-target profile. If the phenotype is not replicated, it is more likely due to an off-target effect of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target, c-Fms. If the phenotype is reversed, it supports on-target action.
-
Kinase Selectivity Profiling: Conduct a broad kinase panel screen to identify previously uncharacterized off-targets of this compound in your experimental system.
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: Proper handling and storage are crucial for obtaining reproducible results. This compound is typically soluble in DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your cell culture is low (typically below 0.1%) to avoid solvent-induced toxicity.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of c-Fms Signaling
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Start with a concentration range that brackets the reported IC50 of 0.8 nM.[1] |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly at -20°C or -80°C in single-use aliquots. Prepare fresh stock solutions if degradation is suspected. |
| Low c-Fms Expression in Cell Line | Confirm c-Fms protein expression levels in your cell line using Western blot or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.[2] |
| Suboptimal Ligand Stimulation | If studying ligand-induced c-Fms activation, optimize the concentration of M-CSF (CSF-1) or IL-34 and the stimulation time to ensure robust receptor phosphorylation.[2] |
| Assay Sensitivity | For Western blotting, use a validated phospho-specific antibody for c-Fms (e.g., Tyr723) and ensure your detection reagents are sensitive enough. For other assays, confirm the dynamic range and sensitivity of your detection method.[2] |
Issue 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound that inhibits c-Fms signaling without causing non-specific effects. A thorough dose-response analysis is critical. |
| Inhibition of Known Off-Targets (Kit, Axl, TrkA, Flt-3, IRK-β) | Cross-reference your observed phenotype with the known functions of these off-target kinases. Consider using cell lines with varying expression levels of these kinases to assess their contribution to the observed effect. |
| Unidentified Off-Targets | Conduct a comprehensive kinase selectivity screen (e.g., KINOMEscan™) to identify novel off-targets of this compound.[2] This can provide a broader understanding of its activity profile. |
| Solvent (DMSO) Toxicity | Always include a vehicle-only control (e.g., 0.1% DMSO) in your experiments to distinguish between inhibitor-specific effects and solvent-induced toxicity.[2] |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (µM) | Notes |
| c-Fms (CSF1R) | 0.0008 | Primary Target [1] |
| Kit | 0.0035 | Potent Off-Target[1] |
| Axl | 0.0064 | Potent Off-Target[1] |
| TrkA | 0.011 | Potent Off-Target[1] |
| Flt-3 | 0.018 | Potent Off-Target[1] |
| IRK-β | 0.083 | Moderate Off-Target[1] |
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Fms Phosphorylation
Objective: To determine the inhibitory effect of this compound on ligand-induced c-Fms phosphorylation in a cellular context.
Materials:
-
Cells expressing c-Fms (e.g., macrophages, or a c-Fms overexpressing cell line)
-
This compound
-
M-CSF (CSF-1) or IL-34 ligand
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of M-CSF or IL-34 for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-c-Fms primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Kinase Selectivity Profiling (General Workflow)
Objective: To determine the selectivity profile of this compound against a broad panel of kinases. This is often performed as a service by specialized companies (e.g., KINOMEscan™, Reaction Biology).
General Steps:
-
Compound Submission: Provide a high-quality sample of this compound at a specified concentration and volume.
-
Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified, recombinant kinases.
-
Data Acquisition: The percentage of inhibition for each kinase is determined.
-
Dose-Response Follow-up: For kinases that show significant inhibition in the initial screen ("hits"), a follow-up dose-response experiment is performed to determine the IC50 or Kd value.
-
Data Analysis and Visualization: The results are compiled into a report, often including a table of IC50 values and a dendrogram to visualize the selectivity of the compound across the kinome. This data is crucial for identifying potential off-targets.[2]
References
Technical Support Center: c-Fms-IN-3
Welcome to the technical support center for c-Fms-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this potent c-Fms kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (61.50 mM).[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q2: How should I store the this compound stock solution?
A2: For long-term stability, the DMSO stock solution of this compound should be stored at -20°C or -80°C.[1][2][3] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q3: What is the shelf-life of the this compound stock solution in DMSO?
A3: When stored properly, the this compound stock solution in DMSO is stable for up to 1 year at -20°C and for up to 2 years at -80°C.[2][3]
Q4: Is this compound stable in aqueous solutions or cell culture media?
Q5: What are the primary downstream signaling pathways inhibited by this compound?
A5: this compound, by inhibiting the c-Fms (CSF1R) kinase, blocks the downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells. The primary pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitory activity observed in the experiment. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of the compound: The inhibitor may have precipitated out of the aqueous solution or cell culture medium. 3. Incorrect concentration: Errors in calculating the dilution from the stock solution. | 1. Ensure the DMSO stock solution has been stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for critical experiments. 2. Prepare fresh working solutions from the DMSO stock immediately before use. Ensure the final DMSO concentration in the assay is low (e.g., ≤ 0.1%) to maintain solubility. If solubility issues persist, gentle warming and sonication may help.[1] 3. Double-check all calculations for the dilution of the stock solution to the final working concentration. |
| Precipitate observed in the stock solution vial. | Improper storage: The stock solution may have been stored at a temperature that is too high or experienced temperature fluctuations. | Briefly centrifuge the vial to pellet the precipitate. If the precipitate does not redissolve upon warming to room temperature and gentle vortexing, it is recommended to use a new vial of the compound. |
| High background or off-target effects in cell-based assays. | 1. High concentration of this compound: Using a concentration that is too high may lead to inhibition of other kinases. 2. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be causing cellular stress or toxicity. | 1. Perform a dose-response experiment to determine the optimal concentration range for inhibiting c-Fms without significant off-target effects. 2. Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically 0.1% or lower. |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent preparation of working solutions. 2. Cell passage number: Using cells at a high passage number can lead to altered responses. | 1. Prepare a large batch of the DMSO stock solution and aliquot it for single use to ensure consistency. Always prepare fresh working dilutions for each experiment. 2. Use cells within a consistent and low passage number range for all experiments. |
Stability of this compound in Solution
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Below is a summary of the available stability data.
| Solvent | Storage Temperature | Storage Duration | Recommendation |
| DMSO | -20°C | 1 year[2][3] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| DMSO | -80°C | 2 years[2][3] | Recommended for long-term storage. Aliquot for single use. |
| Aqueous Buffer (e.g., PBS) | Room Temperature or 4°C | Data not available (expected to be limited) | Prepare fresh for immediate use. Do not store. |
| Cell Culture Medium | 37°C | Data not available (expected to be limited) | Add to culture medium immediately before treating cells. |
Experimental Protocols & Workflows
In Vitro c-Fms Kinase Assay (Biochemical Assay)
This protocol describes a general method to determine the in vitro potency of this compound against the purified c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[7]
-
DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Prepare kinase reaction mix: In a 96-well plate, add the c-Fms kinase and the kinase substrate, both diluted in the kinase reaction buffer.
-
Add inhibitor: Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells containing the kinase and substrate.
-
Initiate the reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km for c-Fms.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Data analysis: Measure the luminescence or fluorescence using a plate reader. Plot the signal as a function of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow for an in vitro c-Fms kinase assay.
Cell-Based Assay: Inhibition of CSF-1-Induced Cell Proliferation (MTT Assay)
This protocol evaluates the effect of this compound on the proliferation of cells dependent on Colony-Stimulating Factor 1 (CSF-1).
Materials:
-
M-NFS-60 cells (a murine myeloid cell line dependent on CSF-1 for proliferation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Recombinant murine CSF-1
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell seeding: Seed M-NFS-60 cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a medium containing a concentration of CSF-1 that supports robust proliferation.
-
Inhibitor treatment: Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock. Add the diluted inhibitor or a vehicle control (medium with the same final concentration of DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Workflow for a cell-based proliferation assay.
c-Fms Signaling Pathway
The binding of ligands, such as CSF-1 or IL-34, to the c-Fms receptor tyrosine kinase induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation creates docking sites for various signaling proteins, initiating multiple downstream cascades that are critical for the function of myeloid cells.
c-Fms signaling pathway and the point of inhibition by this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TBS vs PBS in Immunohistochemistry: Navigating the Buffers | [visikol.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tracking the physical stability of fluorescent-labeled mAbs under physiologic in vitro conditions in human serum and PBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
adjusting c-Fms-IN-3 treatment duration for optimal effect
Welcome to the technical support center for c-Fms-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for maximal efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and orally active small molecule inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Its high affinity for c-Fms (IC50 = 0.8 nM) allows for the targeted disruption of the M-CSF/c-Fms signaling axis, which is crucial for the proliferation, survival, and differentiation of cells in the monocyte-macrophage lineage.[2][3]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for c-Fms, this compound can inhibit other kinases at higher concentrations, including c-Kit, Axl, TrkA, and Flt-3. It is advisable to perform dose-response experiments to determine the optimal concentration that minimizes off-target effects in your specific cellular model.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. To avoid degradation, it is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected biological outcome of inhibiting c-Fms signaling?
A4: Inhibition of the c-Fms signaling pathway is expected to impact the function of myeloid cells. Depending on the experimental context, this can lead to reduced proliferation and survival of macrophages and osteoclasts, inhibition of monocyte differentiation into macrophages, and modulation of cytokine production.[2][3]
Optimizing Treatment Duration: Data Presentation
The optimal duration of this compound treatment is highly dependent on the biological process being investigated. Short-term incubation is often sufficient for inhibiting acute signaling events, while longer-term exposure is necessary for processes like differentiation or apoptosis. The following table provides representative data from studies using similar c-Fms inhibitors to illustrate the time-dependent effects on various cellular outcomes. Researchers should generate similar time-course data for this compound in their specific experimental system.
| Treatment Duration | Assay | Target Cell Line | Inhibitor (Concentration) | Observed Effect | Reference |
| Short-Term (1-6 hours) | Western Blot | Bone Marrow-Derived Macrophages (BMDMs) | GW2580 (5 µM) | Priming for enhanced TNF production upon LPS stimulation is inhibited. | |
| Cytokine ELISA | BMDMs | GW2580 (5 µM) | Inhibition of M-CSF-primed TNF production after subsequent stimulation. | [2] | |
| Mid-Term (24-48 hours) | Cell Viability Assay | Bone Marrow-Derived Macrophages (BMDMs) | PLX3397 (50-500 nM) | Dose-dependent reduction in macrophage survival. | [4] |
| Cell Viability Assay | Microglia | GW2580 (5 µM) + LPS | Marked decrease in cell viability after 48 hours. | [5] | |
| Long-Term (3-7 days) | Osteoclastogenesis Assay | Bone Marrow Monocytes | Ki20227 (dose-dependent) | Inhibition of TRAP-positive multinucleated osteoclast formation. | |
| Macrophage Differentiation | Bone Marrow Cells | GW2580 | Inhibition of M-CSF-induced differentiation into macrophages over 7 days. | [2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the optimal treatment duration of this compound.
Protocol 1: Time-Course Analysis of Cell Viability using MTT Assay
This protocol is designed to determine the effect of different this compound treatment durations on the metabolic activity and viability of adherent cells.
Materials:
-
This compound
-
Target cells (e.g., macrophage-like cell line)
-
Complete culture medium
-
Serum-free medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well.[6]
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability at each time point and concentration.
Protocol 2: Assessing Macrophage Differentiation by Flow Cytometry
This protocol evaluates the effect of this compound on the differentiation of monocytes into macrophages over several days by analyzing the expression of key surface markers.
Materials:
-
This compound
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or bone marrow cells
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against macrophage markers (e.g., CD14, CD68, F4/80 for mouse) and corresponding isotype controls.
-
Flow cytometer
Procedure:
-
Cell Isolation and Culture: Isolate monocytes from PBMCs or bone marrow. Culture the cells in macrophage differentiation medium.
-
Inhibitor Treatment: Add this compound at the desired concentrations or vehicle control to the culture medium at the beginning of the differentiation process.
-
Time-Course Differentiation: Culture the cells for a period of 5-7 days. At different time points (e.g., Day 3, Day 5, Day 7), harvest the cells.
-
Cell Staining: a. Wash the harvested cells with cold PBS and resuspend in FACS buffer. b. Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice. c. Add the fluorochrome-conjugated antibodies for macrophage surface markers and incubate for 30 minutes on ice in the dark. Include isotype controls in separate tubes. d. For intracellular markers like CD68, fix and permeabilize the cells according to the antibody manufacturer's protocol before staining.
-
Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend in an appropriate volume for analysis on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing the macrophage markers at each time point in the presence and absence of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of optimizing treatment duration.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of c-Fms phosphorylation in short-term assays (e.g., Western Blot) | Suboptimal inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the IC50 in your specific cell line. Start with a concentration range bracketing the reported IC50 of 0.8 nM. |
| Short pre-incubation time: The inhibitor may not have had enough time to engage with the target before ligand stimulation. | Increase the pre-incubation time with this compound to 1-2 hours before adding M-CSF. | |
| Ligand stimulation issues: The concentration or timing of M-CSF stimulation may be suboptimal. | Optimize the M-CSF concentration and stimulation time (typically 5-15 minutes for acute signaling) to achieve robust c-Fms phosphorylation in your control cells. | |
| High variability in long-term cell viability assays (e.g., MTT) | Uneven cell seeding: Inconsistent number of cells per well leads to variable results. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. |
| Edge effects: Evaporation in the outer wells of the plate can concentrate the inhibitor and affect cell growth. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Compound instability: this compound may degrade in the culture medium over several days. | For experiments longer than 48-72 hours, consider replenishing the medium with fresh this compound every 2-3 days. | |
| Unexpected cytotoxicity at low concentrations | Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only control to assess solvent toxicity. |
| Off-target effects: At higher concentrations or in sensitive cell lines, off-target kinase inhibition may lead to toxicity. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a structurally different c-Fms inhibitor to confirm the on-target effect. | |
| Inconsistent results in macrophage differentiation assays | Variability in primary cells: Monocytes from different donors or mice can have inherent variability in their differentiation potential. | Use cells from the same donor or a pooled population for a given experiment to minimize variability. |
| Inhibitor replenishment: For a 5-7 day differentiation protocol, a single dose of the inhibitor may not be sufficient due to degradation. | Replenish the medium with fresh this compound every 2-3 days to maintain a consistent inhibitory pressure. |
Visualizing Experimental Logic and Pathways
To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: A logical troubleshooting guide for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
dealing with c-Fms-IN-3 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using c-Fms-IN-3 and addressing common challenges, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active kinase inhibitor of the c-Fms receptor, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By inhibiting the kinase activity of c-Fms, it blocks the signaling pathways responsible for the proliferation, survival, and differentiation of macrophages and other myeloid lineage cells.[1][2] This makes it a valuable tool for studying the roles of these cells in various diseases, including inflammatory conditions and cancer.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: this compound is a hydrophobic molecule with very low aqueous solubility.[1] Precipitation typically occurs when a concentrated stock solution, usually in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium, causing the compound to "crash out" of solution.
Q3: What are the consequences of this compound precipitation in my experiment?
A3: Precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of the soluble, active inhibitor will be lower and unknown, leading to unreliable and irreproducible results.
-
Cellular Stress and Toxicity: The solid particles of the precipitate can cause cellular stress or have direct toxic effects unrelated to the pharmacological activity of the inhibitor.
-
Assay Interference: Precipitates can interfere with various assays, such as microscopy and plate-based readings, leading to artifacts.
Q4: What is the recommended solvent and stock concentration for this compound?
A4: The recommended solvent for this compound is high-purity, anhydrous DMSO.[1] A common stock solution concentration is 10 mM. It is crucial to ensure the compound is completely dissolved in the DMSO before further dilution.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating up to 1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
Issue 1: Precipitate Forms Immediately Upon Addition to Media
| Potential Cause | Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Action: Lower the final working concentration. If a high concentration is necessary, consider using a co-solvent or a specialized formulation. |
| Improper Mixing Technique | Adding the concentrated DMSO stock directly and quickly to the full volume of media can create localized high concentrations, leading to immediate precipitation. Action: Add the stock solution dropwise into the vortex of the media while gently swirling. This ensures rapid and even dispersion. |
| Temperature of Media | Cold media can decrease the solubility of hydrophobic compounds. Action: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| High DMSO Stock Concentration | A very high stock concentration requires a very small volume to be pipetted, which can be inaccurate and may not disperse quickly enough. Action: Consider preparing an intermediate dilution of your stock in DMSO before the final dilution into the culture medium. |
Issue 2: Media Becomes Cloudy or Precipitate Forms Over Time During Incubation
| Potential Cause | Solution |
| Compound Instability in Aqueous Media | Over time, this compound may degrade or aggregate in the aqueous environment of the cell culture medium. Action: Prepare fresh this compound-containing media for each experiment and for media changes during long-term cultures. Avoid storing the inhibitor in the media for extended periods. |
| Interaction with Media Components | Components in the media, such as proteins in Fetal Bovine Serum (FBS), can interact with the inhibitor and affect its solubility. Action: Test the solubility of this compound in your specific media formulation, including different serum concentrations. In some cases, reducing the serum concentration might improve solubility. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of small molecules. Action: Ensure the incubator maintains a stable temperature. |
| pH of the Media | The solubility of some compounds can be pH-dependent. Action: Ensure your media is properly buffered and the pH is stable. While not a common primary solution, in some specific cases, slight adjustments to the media pH (within a physiologically acceptable range) could be explored. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 406.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.065 mg of this compound.
-
Weigh the powder: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution. Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes or flasks
Procedure (for a final concentration of 10 µM):
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare for dilution: In a sterile tube or flask, have your pre-warmed cell culture medium ready.
-
Dilute the stock solution: To prepare 1 mL of media with a final this compound concentration of 10 µM, you will add 1 µL of the 10 mM stock solution to 999 µL of media.
-
Mixing: While gently swirling or vortexing the media, add the 1 µL of the stock solution dropwise into the moving liquid. This ensures rapid and even dispersion.
-
Final check: Visually inspect the medium to ensure no precipitation has occurred.
-
Use immediately: Use the freshly prepared this compound-containing medium for your experiment. Do not store the diluted solution.
Protocol 3: Determining the Approximate Solubility Limit of this compound in Your Cell Culture Medium
This protocol helps you determine the maximum concentration of this compound that can be solubilized in your specific experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Microplate reader or spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Prepare a series of dilutions:
-
In separate sterile microcentrifuge tubes, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
-
To each tube, add a different volume of the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control tube with only the medium and the highest volume of DMSO used.
-
-
Mix and incubate:
-
Vortex each tube gently for 10-15 seconds.
-
Incubate the tubes at 37°C for a duration that mimics your experimental conditions (e.g., 1-2 hours).
-
-
Visually inspect for precipitation:
-
Carefully observe each tube against a light source for any signs of cloudiness or visible precipitate. The highest concentration that remains clear is your approximate solubility limit under these conditions.
-
-
(Optional) Quantify the soluble fraction:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at a wavelength where this compound absorbs (this would need to be determined empirically). By comparing the absorbance to a standard curve of this compound in DMSO, you can quantify the soluble concentration.
-
Data Presentation
Quantitative Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 25 | 61.50 |
| Water | < 0.1 | Insoluble |
User-Determined Solubility in Co-solvents and Media (Template)
| Solvent/Medium Composition | Maximum Soluble Concentration (µM) | Observations (e.g., Clear, Slightly Hazy, Precipitate) |
| RPMI + 10% FBS | User-determined | |
| DMEM + 5% FBS | User-determined | |
| PBS | User-determined | |
| 50% Ethanol in Water | User-determined | |
| 10% PEG400 in Media | User-determined |
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound working solutions.
References
Validation & Comparative
A Comparative Guide to c-Fms-IN-3 and Other CSF1R Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors is one of dynamic and critical evaluation. This guide provides an objective comparison of c-Fms-IN-3 against other prominent CSF1R inhibitors, supported by experimental data to inform strategic research and development decisions.
The Colony-Stimulating Factor 1 Receptor, a receptor tyrosine kinase also known as c-Fms, plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages. Its involvement in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, has made it a prime target for therapeutic intervention. This has led to the development of numerous small molecule inhibitors and monoclonal antibodies targeting CSF1R. This guide focuses on a comparative analysis of this compound and other key inhibitors such as Pexidartinib, Emactuzumab, JNJ-40346527, and BLZ945, presenting their performance based on available biochemical and cellular assay data.
Quantitative Comparison of CSF1R Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other selected CSF1R inhibitors in biochemical assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Type | CSF1R (c-Fms) IC50 (nM) | Additional Information |
| This compound | Small Molecule | 0.8[1] | Orally active.[1] |
| Pexidartinib (PLX3397) | Small Molecule | 13 - 20[2][3][4] | Orally bioavailable.[5] |
| Emactuzumab (RG7155) | Monoclonal Antibody | 0.3 (inhibition of macrophage viability)[6][7] | High affinity with a Ki of 0.2 nM.[6][8] |
| JNJ-40346527 (Edicotinib) | Small Molecule | 3.2[9] | Orally active and brain penetrant.[9] |
| BLZ945 (Sotuletinib) | Small Molecule | 1[2][10][11][12] | Orally active and brain penetrant.[2][12] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and enhance the therapeutic window. The following table provides an overview of the kinase selectivity for the compared inhibitors. The data is presented as reported in the respective sources and may vary in the scope of the kinase panel screened.
| Inhibitor | Off-Target Kinases with Notable Inhibition (IC50 in nM) | Selectivity Notes |
| This compound | Kit (3.5), Axl (6.4), TrkA (11), Flt-3 (18), IRK-β (83)[1] | Potent inhibitor of several other receptor tyrosine kinases. |
| Pexidartinib (PLX3397) | c-Kit (10-27), FLT3 (160), KDR (350-440), LCK (860), FLT1 (880), NTRK3 (890)[3][4][5][13] | Exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases.[13] In a panel of 226 kinases, only five others were significantly inhibited.[14] |
| Emactuzumab (RG7155) | Not applicable (Monoclonal Antibody) | As a monoclonal antibody, it offers high specificity for CSF1R. |
| JNJ-40346527 (Edicotinib) | KIT (20), FLT3 (190)[9] | Demonstrates good selectivity for CSF1R over closely related kinases like KIT and FLT3.[15] |
| BLZ945 (Sotuletinib) | c-KIT (>1000), PDGFRβ (>1000)[11] | Reported to be more than 1000-fold selective for CSF1R against its closest receptor tyrosine kinase homologs.[10][11] A screen against over 200 additional kinases confirmed its high selectivity.[11] |
CSF1R Signaling Pathway
The binding of ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34 (Interleukin-34), to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades that are crucial for the function and survival of myeloid cells.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor performance. Below are representative methodologies for key assays used in the characterization of CSF1R inhibitors.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the CSF1R kinase.
Objective: To measure the IC50 value of a test inhibitor against recombinant human CSF1R.
Materials:
-
Recombinant human CSF1R (catalytic domain)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the CSF1R enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for ATP) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Phosphorylation Assay (Example Protocol for JNJ-40346527)
This protocol describes a method to assess the ability of an inhibitor to block CSF1R autophosphorylation in a cellular context.[16][17]
Objective: To determine the cellular IC50 of an inhibitor for CSF1R phosphorylation.
Materials:
-
N13 murine microglial cells (or other CSF1R-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human CSF-1
-
Test inhibitor (JNJ-40346527)
-
RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies.
-
Western blotting equipment and reagents.
Procedure:
-
Plate N13 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for 30 minutes.[16][17]
-
Stimulate the cells with 100 ng/mL of recombinant CSF-1 for 5 minutes.[16][17]
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and western blotting using the specified primary and secondary antibodies to detect the phosphorylation status of CSF1R and downstream signaling proteins like ERK.
-
Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percent inhibition of phosphorylation at each inhibitor concentration and determine the cellular IC50 value.
Cell Proliferation Assay
This assay measures the effect of a CSF1R inhibitor on the proliferation of CSF-1-dependent cells.
Objective: To determine the EC50 value of a test inhibitor on the proliferation of a CSF-1-dependent cell line.
Materials:
-
M-NFS-60 cells (murine myeloid leukemia cell line) or other CSF-1-dependent cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant murine CSF-1
-
Test inhibitor
-
Cell Titer-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent (e.g., MTT, CCK-8)
-
96-well clear-bottom white assay plates
Procedure:
-
Wash M-NFS-60 cells to remove any residual growth factors and resuspend them in a low-serum medium.
-
Plate the cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Add serial dilutions of the test inhibitor or vehicle (DMSO) to the wells.
-
Add a sub-maximal concentration of CSF-1 to stimulate proliferation.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the Cell Titer-Glo® reagent according to the manufacturer's instructions.
-
Record the luminescence and calculate the percent inhibition of proliferation for each inhibitor concentration.
-
Determine the EC50 value by plotting the data and fitting it to a dose-response curve.
Conclusion
The selection of a CSF1R inhibitor for research or clinical development requires a thorough evaluation of its potency, selectivity, and cellular activity. This compound demonstrates high potency with a sub-nanomolar IC50 value. However, its selectivity profile indicates potential interactions with other kinases. In contrast, inhibitors like BLZ945 and JNJ-40346527 offer a combination of high potency and greater selectivity, which may translate to a more favorable safety profile. Pexidartinib, an approved therapeutic, provides a benchmark for clinical efficacy, though with known off-target activities. Emactuzumab, as a monoclonal antibody, represents a different therapeutic modality with high target specificity.
The data and protocols presented in this guide are intended to provide a foundation for the comparative assessment of these important research tools. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting an appropriate CSF1R inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Emactuzumab | c-Fms | TAM Receptor | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iy-5511.com [iy-5511.com]
- 16. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of c-Fms-IN-3 and PLX3397 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two c-Fms/CSF1R Kinase Inhibitors
In the landscape of targeted therapies, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, have garnered significant attention for their potential in treating a range of diseases, from inflammatory disorders to various cancers. This guide provides a detailed comparison of two prominent c-Fms inhibitors, c-Fms-IN-3 and PLX3397 (Pexidartinib), focusing on their efficacy as demonstrated in preclinical studies. The information is presented to aid researchers in making informed decisions for their experimental designs and to provide a contextual understanding for professionals in drug development.
At a Glance: Key Efficacy and Specificity Data
The following tables summarize the critical quantitative data for this compound and PLX3397, offering a direct comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Primary Target | IC50 (nM) | Other Notable Targets (IC50 in µM) |
| This compound | c-Fms (CSF1R) | 0.8[1] | Kit (0.0035), Axl (0.0064), TrkA (0.011), Flt-3 (0.018), IRK-β (0.083)[1] |
| PLX3397 | c-Fms (CSF1R) | 20[2] | c-Kit (10), FLT3 (160)[2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing Regimen | Key Outcomes |
| This compound | Mouse Collagen-Induced Arthritis | 5-30 mg/kg, p.o., twice daily for 14 days[1] | Reduced bone erosion, pannus invasion, cartilage damage, and inflammation.[1] Depleted macrophage populations.[1] |
| PLX3397 | Mouse Model of Intracerebral Hemorrhage | 40 mg/kg, oral gavage daily for 21 days | Reduced microglia by ~90%, decreased neuroinflammation, prevented brain edema, and attenuated neurological deficits. |
| PLX3397 | Castration-Resistant Prostate Cancer Xenograft (in combination with docetaxel) | Not specified | Significantly reduced tumor growth compared to docetaxel alone. |
| PLX3397 | Osteosarcoma Orthotopic Xenograft | 5 mg/kg (low-dose) or 10 mg/kg (high-dose), systemic administration | Significantly suppressed primary tumor growth and lung metastasis, leading to improved metastasis-free survival.[3] |
Signaling Pathways and Experimental Overview
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
Validating c-Fms-IN-3 Target Engagement In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of c-Fms-IN-3 with alternative inhibitors and details the experimental validation of its target engagement in vivo. It is intended for researchers, scientists, and drug development professionals working on therapies targeting the Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R).
The c-Fms receptor tyrosine kinase is a critical regulator of myeloid lineage cells, particularly monocytes and macrophages.[1][2] Its activation by ligands CSF-1 and IL-34 triggers downstream signaling pathways pivotal in various pathologies, including cancer and inflammatory diseases, making it a key therapeutic target.[1][2] Validating that a drug candidate like this compound engages its intended target in a living system is a crucial step in preclinical development, providing evidence for its mechanism of action and predicting in vivo efficacy.[3][4]
Comparative Analysis of c-Fms Inhibitors
This compound is a potent inhibitor of c-Fms. However, a variety of other inhibitors are available for in vivo research, each with distinct profiles. The selection of an appropriate inhibitor depends on the specific requirements of the study, such as desired selectivity, potency, and oral bioavailability.
| Inhibitor | Target(s) | IC50 (c-Fms/CSF1R) | Mechanism of Action | Key In Vivo Applications |
| This compound (Rep.) | c-Fms | ≤10 nM (in vitro)[1] | ATP-competitive kinase inhibitor[1] | Research tool for studying the role of TAMs, osteoclasts, and microglia.[1] |
| GW2580 | c-Fms (Selective) | 60 nM (in vitro)[5][6] | ATP-competitive kinase inhibitor[5][6] | Reduces tumor-associated macrophages; studied in cancer and inflammatory disease models.[2][5] |
| Pexidartinib (PLX3397) | CSF1R, c-Kit | 20 nM[6] | ATP-competitive inhibitor, binds autoinhibited state.[7] | FDA-approved for tenosynovial giant cell tumors; induces rapid loss of microglia in vivo.[7] |
| Linifanib (ABT-869) | VEGFR, PDGFR, FLT3, KDR, CSF1R | Potent inhibitor (cellular IC50 <100 nM)[8] | Multi-targeted tyrosine kinase inhibitor.[8] | Efficacious in preclinical tumor growth models after oral administration.[8] |
| Dovitinib (CHIR-258) | FLT3, c-Kit, CSF1R, FGFR, VEGFR, PDGFR | 36 nM[6] | Multi-targeted tyrosine kinase inhibitor.[6] | Potent antitumor activity.[6] |
| ARRY-382 | CSF1R (Selective) | Single-digit nM[9] | Highly specific CSF1R inhibitor.[9] | Studied for single-agent sensitivity in acute myeloid leukemia (AML).[9] |
| Emactuzumab (RG7155) | CSF1R | Ki = 0.2 nM[6] | Monoclonal antibody that blocks receptor dimerization.[6] | Investigated for diffuse-type tenosynovial giant cell tumors.[6] |
c-Fms Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, the c-Fms receptor dimerizes and undergoes trans-autophosphorylation of tyrosine residues within its cytoplasmic domain.[1][10] This activation creates docking sites for various signaling proteins, initiating multiple downstream cascades. Key pathways include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate the survival, proliferation, differentiation, and migration of myeloid cells.[1] Inhibitors like this compound act by blocking the initial ATP-dependent autophosphorylation step, thereby inhibiting all subsequent downstream signaling.[1]
Caption: The c-Fms signaling cascade and point of inhibition.
Experimental Protocols for In Vivo Target Engagement
Validating target engagement in vivo confirms that the inhibitor reaches its target in a sufficient concentration to exert a biological effect. This typically involves a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Syngeneic Mouse Tumor Model for Efficacy and PD
This protocol outlines a study to evaluate a c-Fms inhibitor's anti-tumor efficacy and its effect on the target in an immunocompetent mouse model.
a. Materials and Reagents:
-
c-Fms Inhibitor (e.g., this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., MC38, CT26)
-
Sterile PBS, syringes, gavage needles
-
Calipers for tumor measurement
-
Reagents for tissue processing, Western Blot, or IHC/IF
b. Methodology:
-
Tumor Implantation: Syngeneic tumor cells are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The c-Fms inhibitor is prepared fresh daily and administered at a predetermined dose and schedule (e.g., 30 mg/kg, once daily via oral gavage).[1]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Tissue Collection for PD Analysis: At specified time points post-dose (e.g., 2, 8, 24 hours) and at the end of the study, a subset of animals is euthanized. Tumors and relevant tissues (e.g., spleen, blood) are collected.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points after the first and last doses to determine the drug concentration in plasma over time. This helps correlate drug exposure with the observed pharmacodynamic effects.[11][12]
-
Pharmacodynamic (PD) / Target Engagement Analysis:
-
Western Blot: Tumor lysates are analyzed for the levels of phosphorylated c-Fms (p-c-Fms) relative to total c-Fms. A reduction in p-c-Fms in the treated group compared to the vehicle group indicates target engagement.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Tumor sections are stained for p-c-Fms and macrophage markers (e.g., F4/80, CD68). This provides spatial information on target inhibition and its effect on tumor-associated macrophages (TAMs).
-
Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify the depletion of specific macrophage populations (e.g., TAMs) as a downstream effect of c-Fms inhibition.
-
Caption: A typical workflow for an in vivo target engagement study.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashp.org [ashp.org]
- 12. Pharmacodynamics and pharmacokinetics of C3, a heparin-derived oligosaccharide mixture, in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of c-Fms Kinase Inhibitors: c-Fms-IN-3 vs. GW2580
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in advancing preclinical and clinical research. This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the colony-stimulating factor 1 receptor (c-Fms), c-Fms-IN-3 and GW2580. This analysis is supported by experimental data on their biochemical and cellular activities, selectivity profiles, and detailed methodologies for key evaluation assays.
The c-Fms kinase, also known as CSF-1R, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, such as macrophages and microglia. Dysregulation of the c-Fms signaling pathway is implicated in a range of pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. Consequently, the development of specific c-Fms inhibitors is an area of intense therapeutic research. This guide offers an objective comparison of this compound and GW2580 to aid researchers in selecting the most appropriate tool for their specific research needs.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and GW2580 based on available preclinical data. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | c-Fms (CSF1R) | 0.8[1] | Biochemical |
| GW2580 | c-Fms (CSF1R) | 30[2] | Biochemical |
Table 1: Biochemical Potency against c-Fms Kinase. This table directly compares the half-maximal inhibitory concentration (IC50) of this compound and GW2580 against their primary target, the c-Fms kinase, as determined by in vitro biochemical assays.
| Inhibitor | Cell Line | Effect | IC50/Effective Concentration (µM) |
| GW2580 | M-NFS-60 (CSF-1 dependent) | Inhibition of cell growth | 0.33[2] |
| GW2580 | Human Monocytes (CSF-1 stimulated) | Inhibition of cell growth | 0.47[2] |
| GW2580 | RAW264.7 (macrophages) | Inhibition of CSF1R phosphorylation | ~0.01[1] |
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| This compound | Kit | 3.5[1] |
| This compound | Axl | 6.4[1] |
| This compound | TrkA | 11[1] |
| This compound | Flt-3 | 18[1] |
| This compound | IRK-β | 83[1] |
| GW2580 | TRKA | 880[1] |
Table 3: Kinase Selectivity Profile. This table highlights the inhibitory activity of this compound and GW2580 against a panel of other kinases to assess their selectivity. Lower IC50 values indicate stronger inhibition of off-target kinases. GW2580 is reported to be highly selective, with 150- to 500-fold selectivity for c-FMS compared to a panel of other kinases including b-Raf, CDK4, c-KIT, and others[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize c-Fms inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of the kinase's enzymatic activity and the inhibitor's potency.
Objective: To determine the IC50 value of a test compound against purified c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Peptide substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, GW2580) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular c-Fms Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the ligand-induced autophosphorylation of c-Fms within a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of c-Fms in cells.
Materials:
-
Cells expressing c-Fms (e.g., RAW264.7 murine macrophages)
-
Cell culture medium
-
Recombinant human or murine CSF-1
-
Test inhibitors (this compound, GW2580) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (e.g., Tyr723), anti-total c-Fms, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells of serum for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a saturating concentration of CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control to ensure equal protein loading.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the cytostatic or cytotoxic effects of a c-Fms inhibitor on c-Fms-dependent cells.
Objective: To determine the EC50 value of a test compound for inhibiting the proliferation of c-Fms-dependent cells.
Materials:
-
c-Fms-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium containing CSF-1
-
Test inhibitors (this compound, GW2580) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium containing CSF-1.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the EC50 value.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental concepts.
Caption: c-Fms Signaling Pathway and Inhibition.
References
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic and off-target effects. The colony-stimulating factor 1 receptor (c-Fms or CSF1R), a receptor tyrosine kinase, is a critical regulator of mononuclear phagocyte survival, proliferation, and differentiation.[1][2][3] Its role in modulating the tumor microenvironment has made it a significant target in oncology.[4] This guide provides a data-driven comparison of c-Fms-IN-3's performance against its primary target and other related kinases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Kinase Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 values) of this compound and other notable c-Fms inhibitors against a panel of homologous and clinically relevant kinases. Lower IC50 values indicate higher potency.
| Compound | c-Fms (CSF1R) | KIT | FLT3 | PDGFRβ | AXL | TrkA | Reference |
| This compound | 0.8 nM | 3.5 nM | 18 nM | >1000 nM* | 6.4 nM | 11 nM | [5] |
| Pexidartinib (PLX3397) | 13 nM | 27 nM | 160 nM | N/A | N/A | N/A | [6] |
| BLZ945 (Sotuletinib) | 1 nM | 3200 nM | 9100 nM | 4800 nM | N/A | N/A | [1][6][7] |
| JNJ-28312141 | 0.69 nM | 5 nM | 30 nM | N/A | 12 nM | 15 nM | [8] |
| Imatinib | 1420 nM | 100 nM | N/A | 250 nM | N/A | N/A | [9] |
*Data for PDGFR from a representative selective c-Fms inhibitor, as specific data for this compound was not available in the search results.[10] N/A: Not Available in search results.
Experimental Protocols
The determination of inhibitor potency and selectivity is typically achieved through biochemical kinase assays. These assays measure the direct inhibition of the kinase's enzymatic activity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general workflow for determining the IC50 value of an inhibitor using a luminescence-based ADP detection platform, such as ADP-Glo™.[11][12]
Objective: To quantify the dose-dependent inhibition of a purified kinase by a test compound (e.g., this compound) and determine its IC50 value.
Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. A proprietary reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration, and thus to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., c-Fms, KIT, etc.)
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (this compound)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
DMSO
-
Microplates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range. Further dilute this series into the kinase assay buffer to create 4X final concentration stocks.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the 4X serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data relative to the positive (DMSO vehicle) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Caption: Workflow for determining kinase inhibitor IC50 values.
c-Fms Signaling Pathway
The c-Fms receptor is a member of the type III receptor tyrosine kinase family.[9] Its signaling is initiated by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34).[1] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various downstream signaling proteins, leading to the activation of key pathways such as the PI3K/AKT and RAS/MAPK cascades. These pathways are crucial for regulating the proliferation, survival, and differentiation of macrophages and related cells.
Caption: Simplified c-Fms (CSF1R) signaling pathway.
References
- 1. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. | BioWorld [bioworld.com]
The Evolving Landscape of c-Fms Inhibition in Oncology: A Comparative Analysis of c-Fms-IN-3 and Other Prominent Inhibitors
For Immediate Release
In the intricate tumor microenvironment, the colony-stimulating factor 1 receptor (c-Fms, or CSF-1R) has emerged as a critical regulator of tumor-associated macrophages (TAMs), which play a pivotal role in cancer progression, metastasis, and immunosuppression. Consequently, the development of potent and selective c-Fms inhibitors represents a promising therapeutic strategy. This guide provides a comprehensive comparison of the preclinical efficacy of various c-Fms inhibitors, with a special focus on the potent but less-studied compound, c-Fms-IN-3, placed in the context of more clinically advanced alternatives.
While extensive preclinical and clinical data are available for compounds like Pexidartinib, and others, information on the direct anti-cancer efficacy of this compound remains limited in publicly available literature. However, its high biochemical potency, with a reported IC50 of 0.8 nM against c-Fms kinase, suggests a strong potential for anti-neoplastic activity. This analysis will, therefore, juxtapose the known attributes of this compound with the demonstrated anti-cancer effects of other key c-Fms inhibitors.
Quantitative Comparison of c-Fms Inhibitors
The following tables summarize the in vitro potency and preclinical in vivo efficacy of this compound and a selection of alternative c-Fms inhibitors. This data is intended to provide a clear, comparative overview for researchers in oncology and drug development.
Table 1: In Vitro Potency of c-Fms Inhibitors
| Compound | Target(s) | c-Fms IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | c-Fms | 0.8 | Kit (3.5), Axl (6.4), TrkA (11), Flt-3 (18) |
| Pexidartinib (PLX3397) | c-Fms, Kit, Flt3 | 20 | - |
| BLZ945 | c-Fms | 1 | >3200-fold selectivity over other kinases |
| GW2580 | c-Fms | 30 | 150- to 500-fold selective over other kinases[1] |
| JNJ-40346527 | c-Fms | 3.2 | - |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~1470 (for c-Fms phosphorylation) | Bcr-Abl, c-Kit, PDGFR |
Table 2: Preclinical In Vivo Efficacy of c-Fms Inhibitors in Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| Pexidartinib (PLX3397) | Osteosarcoma xenograft | Not specified | Suppressed primary tumor growth and lung metastasis; depleted TAMs and enhanced CD8+ T cell infiltration.[2][3] |
| BLZ945 | Breast and prostate tumor-induced osteolysis | 200 mg/kg daily | >50% reduction in osteolytic lesion severity.[4][5] |
| Proneural glioblastoma multiforme | Not specified | Inhibited M2 polarization of TAMs and promoted tumor regression.[6] | |
| GW2580 | M-NFS-60 myeloid tumor allograft | 80 mg/kg twice daily | Completely blocked tumor growth.[7][8] |
| JNJ-40346527 | Hodgkin Lymphoma | 150-600 mg daily (in patients) | Showed clinical activity with an objective response in some patients.[9][10][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Fms signaling pathway and a typical experimental workflow for assessing a novel c-Fms inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. | BioWorld [bioworld.com]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of c-Fms inhibitors, with a special focus on c-Fms-IN-3. This document outlines comparative performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support informed decision-making in research and development.
Introduction to c-Fms Inhibition
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including inflammatory disorders like rheumatoid arthritis, neurodegenerative diseases, and various cancers.[2] Consequently, the development of small molecule inhibitors targeting c-Fms has become a significant area of therapeutic research. This guide will compare the preclinical data of this compound with other notable c-Fms inhibitors.
Comparative Analysis of c-Fms Inhibitors
This section provides a quantitative comparison of this compound against a selection of other c-Fms inhibitors. The data presented is crucial for evaluating the potency, selectivity, and potential therapeutic applications of these compounds.
Table 1: In Vitro Potency (IC50) of c-Fms Inhibitors
| Inhibitor | c-Fms (CSF-1R) IC50 (nM) |
| This compound | 0.8 [3][4] |
| Pexidartinib (PLX3397) | 20[1] |
| GW2580 | 60[5] |
| Sotuletinib (BLZ945) | 1[1] |
| Imatinib | 1470 (for c-Fms phosphorylation)[6] |
| JNJ-28312141 | 0.69[2] |
| c-Fms-IN-8 | 9.1[7] |
Table 2: Kinase Selectivity Profile of c-Fms Inhibitors
| Inhibitor | Off-Target Kinases with Significant Inhibition (IC50 in nM) |
| This compound | Kit (3.5), Axl (6.4), TrkA (11), Flt-3 (18)[3] |
| Pexidartinib (PLX3397) | c-Kit (10)[1] |
| GW2580 | Highly selective (150- to 500-fold selectivity against 26 other kinases)[5] |
| Sotuletinib (BLZ945) | Highly selective (>1,000-fold selectivity against closest RTK homologs)[1] |
| Imatinib | bcr-abl, PDGF-R, c-Kit, c-abl, ARG[6] |
| JNJ-28312141 | KIT (5), AXL (12), TRKA (15), FLT3 (30), LCK (88)[2] |
Table 3: In Vivo Efficacy of c-Fms Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Collagen-induced arthritis (mouse) | 5-30 mg/kg, p.o., twice-daily, 14 days | Reduced bone erosion, pannus invasion, cartilage damage, and inflammation.[3] |
| Pexidartinib (PLX3397) | Various tumor models | Oral administration | Anti-tumor activity through macrophage depletion.[1] |
| GW2580 | Collagen-induced arthritis (mouse) | Oral administration | Inhibited disease progression.[8] |
| Imatinib | M-CSF-dependent cell line xenograft | Not specified | Inhibited tumor growth.[6] |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and evaluation process of these inhibitors.
c-Fms Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the binding of CSF-1 to the c-Fms receptor, leading to downstream cellular responses.
Caption: The c-Fms signaling pathway and the point of inhibition.
Experimental Workflow for Evaluating c-Fms Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel c-Fms inhibitor.
Caption: A typical preclinical workflow for c-Fms inhibitor evaluation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of experimental data, this section provides detailed methodologies for key assays used in the characterization of c-Fms inhibitors.
In Vitro c-Fms Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of the inhibitor to the target kinase.
-
Materials:
-
c-Fms kinase (recombinant)
-
Eu-anti-GST antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the kinase, Eu-anti-GST antibody, and the test inhibitor at various concentrations.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to the wells.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).
-
Calculate the IC50 value by plotting the emission ratio against the inhibitor concentration.
-
Cell-Based c-Fms Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block CSF-1-induced autophosphorylation of the c-Fms receptor in a cellular context.
-
Materials:
-
Cell line expressing c-Fms (e.g., M-NFS-60 or engineered HEK293 cells)
-
Cell culture medium and supplements
-
Recombinant human CSF-1
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate the c-Fms expressing cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.
-
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor formulated for oral administration
-
Calipers for measuring paw thickness
-
-
Procedure:
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
Booster: On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
Treatment: Begin treatment with the test inhibitor (e.g., this compound) or vehicle control at the onset of clinical signs of arthritis (around day 24-28). Administer the compound daily via oral gavage.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws regularly using calipers.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Conclusion
The data and protocols presented in this guide offer a robust framework for the comparative evaluation of c-Fms inhibitors. This compound demonstrates high potency and a manageable off-target profile in preclinical studies, positioning it as a promising candidate for further investigation. Researchers are encouraged to utilize the provided methodologies to generate standardized and comparable data, thereby accelerating the development of novel therapeutics targeting the c-Fms signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
Validating c-Fms-IN-3's Effect on the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the therapeutic potential of c-Fms-IN-3 in modulating the tumor microenvironment (TME). While current research on this compound has primarily focused on its anti-inflammatory and anti-rheumatic properties, this document outlines the necessary experimental comparisons and data presentation to evaluate its efficacy in an oncology setting. We will compare the known characteristics of this compound with other prominent c-Fms inhibitors that have been investigated for their impact on the TME.
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a critical regulator of macrophage survival, proliferation, and differentiation.[1] In the TME, signaling through the c-Fms pathway, primarily activated by its ligand CSF-1, is instrumental in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[2] These M2-like TAMs contribute to tumor progression by promoting angiogenesis, metastasis, and suppressing anti-tumor immunity.[3] Therefore, inhibiting the c-Fms signaling pathway presents a promising strategy to deplete or repolarize TAMs, thereby remodeling the TME to be less hospitable for tumor growth.
c-Fms Signaling Pathway
The binding of CSF-1 to the c-Fms receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/Akt and MAPK, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation of macrophages.
References
- 1. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Relationship between Tumor-Associated Macrophages and Macrophage Colony-Stimulating Factor as Contributors to Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of c-Fms-IN-3: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The colony-stimulating factor 1 receptor (c-Fms or CSF1R) is a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of mononuclear phagocytes.[1][2] Its role in various pathologies, including cancer and inflammatory diseases, has made it a prime target for therapeutic intervention.[3][4] c-Fms-IN-3 is a potent, orally active inhibitor of c-Fms kinase with an IC50 of 0.8 nM.[5] However, ensuring the specificity of such inhibitors is paramount for both accurate research and successful drug development. This guide provides a comparative framework for confirming the on-target activity of this compound, with a focus on the gold-standard method of using knockout (KO) models.
Quantitative Comparison of c-Fms Inhibitor Selectivity
The following table summarizes the in vitro potency and selectivity of this compound against its primary target and a selection of off-target kinases. For comparison, data for other well-characterized c-Fms inhibitors are also included.
| Kinase | This compound IC50 (µM) | GW2580 IC50 (µM) | Pexidartinib (PLX3397) IC50 (µM) | Sotuletinib (BLZ945) IC50 (µM) |
| c-Fms (CSF1R) | 0.0008 [5] | 0.06 [3] | 0.02 [6] | 0.001 [7] |
| Kit | 0.0035[5] | >10[8] | 0.01[6] | >1[9] |
| Axl | 0.0064[5] | - | - | - |
| TrkA | 0.011[5] | 0.88[3] | - | - |
| Flt-3 | 0.018[5] | >10[8] | - | >1[9] |
| IRK-β | 0.083[5] | - | - | - |
| PDGFRβ | - | >10[8] | - | >1[9] |
Confirming Specificity with c-Fms Knockout Models
The most definitive method to validate that the biological effects of an inhibitor are due to the engagement of its intended target is to compare its activity in wild-type (WT) cells or animals with that in a model where the target has been genetically removed (knockout).
Expected Outcomes in a Knockout Validation Experiment
The following table illustrates the hypothetical, yet expected, results from a cell-based assay comparing the effect of this compound on wild-type cells versus c-Fms knockout cells.
| Cell Line | Treatment | Cell Viability (% of Control) | p-CSF1R (Tyr723) Level (Western Blot) |
| Wild-Type (c-Fms+/+) | Vehicle (DMSO) | 100% | +++ |
| Wild-Type (c-Fms+/+) | This compound (10 nM) | 45% | + |
| c-Fms KO (c-Fms-/-) | Vehicle (DMSO) | 100% | - |
| c-Fms KO (c-Fms-/-) | This compound (10 nM) | ~100% | - |
These expected results demonstrate that this compound's inhibitory effect on cell viability is dependent on the presence of the c-Fms receptor. In the absence of the target, the inhibitor has a negligible effect.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the design of validation experiments, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: c-Fms signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of c-Fms-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for c-Fms-IN-3, a potent and orally active c-Fms (CSF1R) kinase inhibitor. Adherence to these protocols is vital for maintaining a safe laboratory environment and minimizing environmental impact.
Summary of Key Chemical Data
For easy reference, the following table summarizes essential quantitative information for this compound. This data is crucial for understanding the compound's properties and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| IC₅₀ (c-Fms/CSF1R) | 0.8 nM | MedchemExpress[1] |
| Other Kinase Inhibition (IC₅₀) | c-Kit (3.5 nM), Axl (6.4 nM), TrkA (11 nM), Flt-3 (18 nM), IRK-β (83 nM) | MedchemExpress[1] |
| CAS Number | 885704-21-2 | MedchemExpress[1] |
| Purity | 99.69% | MedchemExpress[1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like any other potent small molecule inhibitor, requires careful consideration of its chemical nature and the regulations of your institution and local authorities. The following procedures provide a general framework for safe disposal.
Solid (Neat) Compound Disposal:
-
Waste Classification: Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Containment: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and any relevant hazard symbols.
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[2]
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Solutions in Organic Solvents (e.g., DMSO):
This compound is often dissolved in dimethyl sulfoxide (DMSO) for experimental use.[1] Disposal of these solutions requires specific precautions.
-
Waste Stream: Solutions of this compound in DMSO or other flammable organic solvents should be collected in a designated solvent waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the names of all constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's disposal protocols.[3]
-
Disposal: Do not pour DMSO solutions down the drain.[4] The collected solvent waste should be disposed of through your institution's hazardous waste management program, which will typically involve incineration or other specialized treatments.[5]
Aqueous Solutions and Contaminated Materials:
-
Aqueous Waste: For dilute aqueous solutions, consult your institution's guidelines. Some facilities may permit drain disposal of very dilute, non-hazardous solutions after pH neutralization, but this is unlikely to be appropriate for a potent kinase inhibitor.[2] It is safer to collect all aqueous waste containing this compound for hazardous waste disposal.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Empty Containers: Empty stock vials of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After rinsing, the defaced container may be disposed of as regular lab glass, depending on institutional policies.[3][6]
Experimental Workflow for Waste Segregation
To ensure proper disposal, a systematic approach to waste segregation at the point of generation is essential. The following workflow outlines the key decision points for handling waste generated from experiments involving this compound.
Caption: Decision workflow for the proper segregation of this compound waste.
The c-Fms Signaling Pathway
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[7] Its signaling is initiated by the binding of its ligands, CSF-1 or IL-34.[7] this compound acts as an inhibitor of this pathway.
Caption: Simplified c-Fms (CSF1R) signaling pathway and the point of inhibition by this compound.
Disclaimer: The information provided here is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling or disposing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 6. vumc.org [vumc.org]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling c-Fms-IN-3
Essential Safety and Handling Guide for c-Fms-IN-3
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling the c-Fms inhibitor, this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk.
Compound Information:
| Property | Value |
| IUPAC Name | Not available |
| CAS Number | 885704-21-2[1] |
| Molecular Formula | C₂₃H₃₀N₆O |
| Molecular Weight | 406.52 g/mol [2] |
| Solubility | DMSO: 25 mg/mL (61.50 mM); Water: < 0.1 mg/mL (insoluble)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory.[4] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[4][5] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[4][5] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[4][5] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4][5]
Experimental Protocols
Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[4]
-
Prepare the Workspace: All handling of this compound, especially weighing of the solid compound and preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4]
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood/BSC.
-
To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing the powder.[2]
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) and sonication can be used to aid dissolution.[2]
-
-
Labeling and Storage:
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For storage at -20°C, use within one month; for -80°C, use within six months.[2]
-
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[4]
Disposal Plan
All waste generated from handling this compound, including empty vials, used pipette tips, contaminated gloves, and absorbent paper, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Visualized Workflow
Caption: Safe Handling Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pogo.ca [pogo.ca]
- 6. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
